molecular formula C10H16O4 B1633827 cis-1,4-Diacetoxycyclohexane CAS No. 42742-00-7

cis-1,4-Diacetoxycyclohexane

Cat. No.: B1633827
CAS No.: 42742-00-7
M. Wt: 200.23 g/mol
InChI Key: SRBNSUPEEJZGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1,4-Diacetoxycyclohexane is a cyclohexane derivative with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . As a diacetoxy-functionalized cyclic compound, it serves as a valuable protected intermediate and synthetic building block in organic chemistry and materials science research. Researchers utilize this compound in the development of novel polymers, as a precursor in the synthesis of more complex molecules, and in catalytic studies. The cis configuration of the acetoxy groups at the 1 and 4 positions of the cyclohexane ring defines its stereochemistry and influences its reactivity and physical properties, such as a calculated density of 1.092 g/cm³ . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42742-00-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(4-acetyloxycyclohexyl) acetate

InChI

InChI=1S/C10H16O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h9-10H,3-6H2,1-2H3

InChI Key

SRBNSUPEEJZGCH-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC(CC1)OC(=O)C

Canonical SMILES

CC(=O)OC1CCC(CC1)OC(=O)C

Other CAS No.

6289-83-4
42742-00-7

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis of cis-1,4-Diacetoxycyclohexane: A Cyclohexanol-Derived Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Strategic Overview

The synthesis of cis-1,4-diacetoxycyclohexane from cyclohexanol presents a classic problem in regioselectivity and stereocontrol. While industrial routes typically rely on the hydrogenation of hydroquinone (1,4-benzenediol) to access the 1,4-cyclohexane core, the requirement to start from cyclohexanol necessitates a strategy focused on remote functionalization (C4 oxidation) followed by stereoselective reduction .

This guide outlines a high-integrity, four-phase workflow designed to bridge the gap between the mono-functionalized starting material and the di-functionalized, stereochemically pure target.

The Synthetic Logic
  • Activation: Oxidation of cyclohexanol to cyclohexanone to activate the ring.

  • Remote Functionalization: Oxidative introduction of the C4-oxygen moiety to generate 1,4-cyclohexanedione.

  • Stereoselective Reduction: Catalytic hydrogenation or hydride reduction optimized to favor the cis-1,4-diol (kinetic control).

  • Esterification: Acetylation of the diol to the final diester.

Part 2: Detailed Technical Workflow

Phase 1: Activation (Oxidation of Cyclohexanol)

The first objective is to convert the alcohol to a ketone, increasing the acidity of the


-protons and allowing for subsequent oxidative cleavage or functionalization.
  • Reagents: Sodium Hypochlorite (NaOCl) / TEMPO (catalytic) or Jones Reagent (CrO3/H2SO4).

  • Mechanism: Alcohol dehydrogenation.[1]

  • Protocol Note: While Jones oxidation is effective, the TEMPO/Bleach method is preferred for green chemistry compliance and ease of workup in pharmaceutical contexts.

Phase 2: Remote Functionalization (The Critical Bottleneck)

Directly oxidizing cyclohexanone to 1,4-cyclohexanedione is the most challenging step. Standard aliphatic C-H activation is non-selective. We utilize a Peroxyvanadic Acid mediated oxidation or a Singlet Oxygen route (via enol ether) to install the oxygen at the 4-position.

Selected Protocol: Vanadium-Catalyzed Oxidation Literature suggests the utility of vanadium-based catalysts for remote oxidation, though yields can be variable.

  • Precursor: Cyclohexanone.[2][3][4][5][6][7]

  • Reagents:

    
     (30%), 
    
    
    
    (cat), Acetonitrile.
  • Reaction:

    
    
    
  • Technical Insight: This reaction often proceeds via a radical mechanism. Strict temperature control (

    
    ) is required to prevent ring cleavage to adipic acid.
    
Phase 3: Stereoselective Reduction (The Stereocenter Determinant)

This is the defining step for the cis isomer.

  • Target: cis-1,4-Cyclohexanediol.[8]

  • Challenge: The thermodynamic product is typically the trans-isomer (diequatorial). The cis-isomer (axial-equatorial) requires kinetic control.

Protocol: Hydrogenation over Ruthenium

  • Catalyst: 5% Ru/C or Raney Nickel.

  • Conditions: 50-80 bar

    
    , 
    
    
    
    , Ethanol solvent.
  • Selectivity: Ruthenium catalysts in neutral or slightly acidic media favor the cis-isomer (up to 70-80% selectivity) due to the "haptophilicity" of the catalyst surface, which binds the face of the ring.

Alternative: Borohydride Reduction (Lab Scale)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Mechanism: Sterically hindered hydride attacks from the equatorial position, forcing the hydroxyl group into the axial position (favoring cis).

Phase 4: Acetylation
  • Reagents: Acetic Anhydride (

    
    ), Pyridine, DMAP (cat).
    
  • Conditions:

    
    .
    
  • Purification: The cis and trans diacetates have distinct boiling points and can be separated by fractional distillation or column chromatography if the reduction step was not 100% selective.

Part 3: Experimental Data & Visualization

Pathway Diagram (DOT)

SynthesisPathway cluster_byproducts Major Impurities Start Cyclohexanol (Starting Material) Step1 Cyclohexanone (Activation) Start->Step1 TEMPO/NaOCl Oxidation Step2 1,4-Cyclohexanedione (Remote Oxidation) Step1->Step2 V2O5 / H2O2 Regioselective Ox Step3 cis-1,4-Cyclohexanediol (Stereoselective Reduction) Step2->Step3 H2, Ru/C Kinetic Control TransDiol trans-1,4-Cyclohexanediol Step2->TransDiol Thermodynamic Pathway End This compound (Target) Step3->End Ac2O, Pyridine Esterification

Caption: Step-wise transformation from Cyclohexanol to this compound highlighting the critical stereoselective reduction step.

Quantitative Protocol Summary
StepTransformationReagentsCritical ParameterExpected Yield
1 OxidationTEMPO (1 mol%), NaOCl, KBrpH 8.6–9.5 maintenance>90%
2 C4-Oxidation

,

(cat), MeCN
Temp <

40-55%
3 Reduction

(50 bar), 5% Ru/C
High pressure favors cis85% (mixed isomers)
4 Acetylation

, Pyridine, DMAP
Anhydrous conditions>95%

Part 4: Quality Control & Validation

NMR Identification (Self-Validating Metric)

The stereochemistry of the final product must be validated via


-NMR. The cis and trans isomers are distinguishable by the coupling constants of the methine proton at the C1/C4 positions.
  • cis-Isomer (Axial/Equatorial): The methine proton is equatorial (if ring flips average) or distinct. Typically appears as a broad multiplet or quintet with smaller coupling constants (

    
    ).
    
  • trans-Isomer (Diequatorial): The methine protons are axial. They exhibit large diaxial coupling (

    
    ), appearing as a clear triplet of triplets.
    
Process Safety Note
  • Peroxide Risks: Step 2 involves concentrating peroxide-containing solutions. Always test for peroxides before distillation.

  • High Pressure: Step 3 requires high-pressure hydrogenation vessels rated for >60 bar.

References

  • BenchChem. (2025). Application Notes: The Role of 1,4-Cyclohexanediol in Modern Pharmaceutical Synthesis. Retrieved from

  • Organic Syntheses. (1976). Cyclohexene to cis-1,2-cyclohexanediol (Analogous stereocontrol strategies). Organic Syntheses, Coll. Vol. 6, p.342. Retrieved from

  • ChemicalBook. (2023).[1] 1,4-Cyclohexanedione Synthesis and Reactions. Retrieved from

  • National Institutes of Health (NIH). (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine. Green Chemistry. Retrieved from

  • Google Patents. (2008). CN100486950C - Process of synthesizing 1,4-cyclohexyl dione. Retrieved from

Sources

Dynamic Stereochemistry: A Guide to the Conformational Analysis of cis-1,4-Diacetoxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of cis-1,4-diacetoxycyclohexane, a molecule that serves as a paradigmatic model for degenerate conformational equilibrium in saturated six-membered rings. Unlike its trans counterpart, which locks into a thermodynamically distinct diequatorial conformation, the cis isomer exists in a rapid equilibrium between two energetically equivalent chair forms. Understanding this dynamic behavior is critical for medicinal chemists utilizing cyclohexane scaffolds as bioisosteres, where the spatial orientation of pharmacophores (in this case, acetoxy groups) dictates receptor binding affinity and metabolic stability.[1]

The Thermodynamic Landscape

The Degenerate Equilibrium

The defining feature of this compound is its conformational degeneracy. In the chair conformation, a 1,4-cis substitution pattern mandates that one substituent occupies an axial (


) position while the other occupies an equatorial (

) position.

Upon ring inversion (chair-flip), the axial group becomes equatorial, and the equatorial group becomes axial.[2] Because both substituents are identical acetoxy groups (-OAc), the starting material and the product of the inversion are superimposable and isoenergetic (


).


Energetic Comparison with trans-Isomers

To contextualize the stability, we apply the concept of A-values (conformational free energy). The A-value for an acetoxy group is approximately 0.7 kcal/mol .[1]

  • trans-1,4-Diacetoxycyclohexane: Exists predominantly in the diequatorial (

    
    ) form. The diaxial (
    
    
    
    ) form is destabilized by
    
    
    kcal/mol (plus potential 1,4-diaxial repulsion).[1]
  • This compound: Both conformers possess one axial and one equatorial group. Therefore, the cis isomer is inherently less stable than the trans-diequatorial isomer by roughly 0.7 kcal/mol (the cost of one axial group) but more stable than the trans-diaxial isomer.

Energy Landscape Diagram

The following diagram illustrates the isoenergetic valley of the cis isomer compared to the distinct well of the trans isomer.

ConformationEnergy Cis_A Cis-Chair A (1-ax, 4-eq) 0.7 kcal/mol TB Twist-Boat Transition State ~6.0 kcal/mol Cis_A->TB Ring Flip Cis_B Cis-Chair B (1-eq, 4-ax) 0.7 kcal/mol TB->Cis_B Relaxation Trans_EE Trans-Diequatorial (1-eq, 4-eq) 0.0 kcal/mol (Ref) Trans_EE->Cis_A Isomerization (Not spontaneous)

Figure 1: Conformational energy landscape.[1] Note that Cis-Chair A and B are degenerate, sitting at a higher ground state energy than the global minimum Trans-Diequatorial isomer.

Synthesis and Purification Protocol

Obtaining phase-pure cis-isomer is the prerequisite for accurate analysis, as commercial sources often supply mixtures.

Synthetic Route

The most reliable route involves the acetylation of cis-1,4-cyclohexanediol. If the starting diol is a mixture of isomers, separation should be performed after acetylation due to the significant difference in polarity between the cis and trans diacetates.

Reagents:

  • cis-1,4-Cyclohexanediol (or mixture)[3][4][5][6][7]

  • Acetic Anhydride (

    
    )[1]
    
  • Pyridine (Solvent/Base)

  • DMAP (4-Dimethylaminopyridine) - Catalyst

Protocol:

  • Dissolution: Dissolve 10 mmol of 1,4-cyclohexanediol in 20 mL of anhydrous pyridine.

  • Catalysis: Add 0.5 mmol (5 mol%) of DMAP.

  • Acetylation: Add 25 mmol of acetic anhydride dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes).[1]

  • Workup: Quench with ice water. Extract with Dichloromethane (

    
     mL).[1] Wash organics with 1M HCl (to remove pyridine), saturated 
    
    
    
    , and brine.
  • Purification:

    • Flash Chromatography: The cis-diacetate is more polar (slower eluting) than the trans-diacetate due to its net dipole moment.

    • Recrystallization: The cis-diacetate has a lower melting point (34-41°C) compared to the trans isomer (102-104°C). Recrystallization from petroleum ether/ethanol is effective.

SynthesisWorkflow Start 1,4-Cyclohexanediol (Isomer Mixture) Step1 Acetylation (Ac2O, Pyridine, DMAP) Start->Step1 Step2 Crude Diacetate Mixture Step1->Step2 Step3 Flash Chromatography (Silica Gel) Step2->Step3 Result1 Trans-Isomer (Fast Eluting, Non-polar) Step3->Result1 Result2 Cis-Isomer (Slow Eluting, Polar) Step3->Result2

Figure 2: Synthesis and purification workflow emphasizing the chromatographic separation based on polarity differences.

Spectroscopic Characterization (NMR)[1][8][9][10][11]

Nuclear Magnetic Resonance (NMR) is the definitive method for analyzing the conformational dynamics of this system.[1]

The Averaging Effect

At room temperature (


), the rate of ring flipping (

) is significantly faster than the NMR timescale.[1] Consequently, the observed spectrum is a time-averaged weighted average of the two conformers.

Since Conformer A and Conformer B are degenerate (50:50 population):




[1]
Diagnostic Signals ( NMR)
ProtonChemical Shift (

)
MultiplicityCoupling Constant (

) / Width (

)
Interpretation
H-1, H-4 ~4.7 - 4.8 ppmQuintet-like (tt)

Diagnostic: The signal width is intermediate. It is narrower than a pure axial proton (

) found in trans-isomers, but wider than a pure equatorial proton.[1]
H-2,3,5,6 ~1.6 - 1.9 ppmMultipletComplexAveraged signals of axial and equatorial protons.
-OAc ~2.05 ppmSingletN/AMethyl group singlet.[1]
Variable Temperature (VT) NMR

To observe the distinct conformers, one must cool the sample below the coalescence temperature (


 for cyclohexane derivatives).[1]
  • At -80°C: The ring flip freezes.[1] However, because the two frozen chairs are chemically equivalent (due to the symmetry of the substitution), you will still see a single set of signals unless the solvent environment induces asymmetry or if you use a chiral shift reagent.

  • Differentiation: To prove the structure is cis and not trans via VT-NMR, one looks for the lack of decoalescence into non-equivalent populations (unlike a biased system like cis-4-tert-butylcyclohexyl acetate).

Coupling Constant Analysis ( -Values)

The Vicinal Coupling (


) is the key metric.[1]
  • Trans-isomer (frozen

    
    ):  H1 is axial. It sees H2-axial (
    
    
    
    ) and H2-equatorial (
    
    
    ). The large
    
    
    dominates the peak width.[1]
  • Cis-isomer (flipping): H1 spends 50% time axial and 50% time equatorial.[1]

    • 
      .[1]
      
    • This intermediate coupling results in the characteristic "narrower" multiplet compared to the trans isomer.[1]

X-Ray Crystallography & Solid State

In the solid state, the dynamic equilibrium is arrested. The crystal lattice packing forces will select one of the two chair forms.

  • Space Group: Often crystallizes in monoclinic or triclinic systems.[1]

  • Packing: The polar acetoxy groups often align to maximize dipole-dipole interactions, which is not possible in the non-polar trans-diequatorial isomer. This explains the lower melting point (less efficient packing due to the "awkward" shape of the cis isomer compared to the flat trans isomer).

Pharmaceutical Applications

Bioisosterism and Scaffold Design

The cis-1,4-cyclohexane motif is a valuable spacer in drug design (e.g., in PROTACs or bifunctional linkers).

  • Vector Geometry: The cis isomer provides a "U-shape" or "kinked" geometry (angle approx 60-90° between substituents), whereas the trans isomer provides a linear vector (180°).[1]

  • Solubility: The cis isomer is generally more soluble in aqueous media than the trans isomer due to its net dipole moment (

    
     D) and higher polarity.[1]
    
Metabolic Stability

The acetoxy group is a metabolic handle, susceptible to esterases.[1] In the cis isomer, the ester group spends 50% of its time in the axial position. Axial substituents are generally more sterically hindered and thus hydrolyzed more slowly than equatorial ones.[1] This dynamic shielding can offer a subtle method to tune the half-life of a prodrug compared to a locked equatorial analog.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and A-values).

  • Jensen, F. R., & Bushweller, C. H. (1969).[1] Conformational Preferences in Cyclohexane Systems. Advances in Alicyclic Chemistry. Link[1]

  • Wiberg, K. B. (1990).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link[1]

  • Kirby, A. J. (1983).[1] Stereoelectronic Effects. Oxford Chemistry Primers. (Detailed discussion on acetoxy group electronics).

  • PubChem. (2025).[1][4] this compound Compound Summary. National Library of Medicine. Link

Sources

cis-1,4-Diacetoxycyclohexane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-1,4-Diacetoxycyclohexane (CAS 42742-00-7) is a stereochemically defined cycloaliphatic ester used primarily as a monomeric precursor in the synthesis of high-performance polyesters and as a metabolic probe in pharmaceutical research.[1] Unlike its trans-isomer, which adopts a rigid diequatorial conformation, the cis-isomer exists in a dynamic equilibrium of chair conformers, imparting unique thermal and mechanical properties to polymeric derivatives.[1] This guide provides a definitive technical analysis of its chemical identity, synthesis, spectroscopic characterization, and applications.[1]

Chemical Identity & Identifiers

The precise identification of stereoisomers in cyclohexane derivatives is critical, as physical properties (melting point, reactivity) differ significantly between cis and trans forms.[1]

Table 1: Core Identifiers & Physicochemical Properties[1]
ParameterValue
Chemical Name This compound
CAS Number 42742-00-7
Synonyms 1,4-Cyclohexanediol, diacetate, cis-; cis-1,4-Cyclohexylene diacetate
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
PubChem CID 221313 (Generic/Isomer Specific)
InChI Key SRBNSUPEEJZGCH-AOOOYVTPSA-N
SMILES CC(=O)O[C@H]1CCOC(=O)C
Melting Point 40.6 – 41.1 °C
Boiling Point ~250 °C (Predicted); Distillable under vacuum
Physical State Low-melting solid (white crystalline mass)
Solubility Soluble in chloroform, acetone, ethyl acetate; insoluble in water

Synthetic Pathways & Mechanism

The synthesis of this compound requires strict control over the stereochemistry of the starting material, cis-1,4-cyclohexanediol.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the configuration of the cyclohexane ring is retained.[1]

Primary Synthesis Protocol: Acetylation

Reaction: Esterification of cis-1,4-cyclohexanediol with acetic anhydride using pyridine as a catalyst/base.[1]

Reagents:

  • Substrate: cis-1,4-Cyclohexanediol (CAS 931-71-5)[1][2]

  • Acylating Agent: Acetic Anhydride (

    
    )[1]
    
  • Catalyst/Solvent: Pyridine (or Triethylamine with DMAP)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve cis-1,4-cyclohexanediol (1.0 eq) in anhydrous pyridine (5.0 eq) under an inert atmosphere (

    
    ).
    
  • Addition: Add acetic anhydride (2.5 eq) dropwise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1]

  • Quench: Pour the reaction mixture into ice-cold 1M HCl to neutralize pyridine and hydrolyze excess anhydride.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layers with saturated

    
     and brine.[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from petroleum ether or ethanol to yield white crystals (mp 40–41°C).[1]
    
Mechanistic Visualization

The following diagram illustrates the acetylation pathway and the retention of the cis-stereochemistry.[1]

SynthesisPathway SM cis-1,4-Cyclohexanediol (CAS 931-71-5) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack (Retention of Config) Reagent Acetic Anhydride + Pyridine Reagent->Inter Prod This compound (CAS 42742-00-7) Inter->Prod Elimination of AcOH

Figure 1: Synthesis of this compound via nucleophilic acyl substitution with retention of stereochemistry.

Stereochemistry & Spectroscopic Characterization

Understanding the conformational dynamics of this compound is essential for interpreting NMR data and predicting reactivity.[1]

Conformational Analysis

Unlike the trans-isomer, which locks into a stable diequatorial (


) chair conformation, the cis-1,4-isomer possesses one axial and one equatorial substituent (

) in its chair form.[1][3] Ring flipping converts the axial group to equatorial and vice versa, resulting in a degenerate equilibrium where both conformers are energetically equivalent.[1]
  • cis-1,4: (

    
    ) 
    
    
    
    (
    
    
    ) [
    
    
    ]
  • trans-1,4: (

    
    ) 
    
    
    
    (
    
    
    ) [(
    
    
    ) is strongly favored][1]
Diagnostic NMR Features

The rapid ring flipping at room temperature averages the NMR signals, but specific splitting patterns distinguish the cis from the trans isomer.[1]

  • ¹H NMR (Methine Proton -CH-OAc):

    • cis-Isomer: Appears as a narrower multiplet (quintet-like).[1] The coupling constants are an average of

      
       and 
      
      
      
      /
      
      
      .[1] The width at half-height (
      
      
      ) is typically smaller (~10-12 Hz) compared to the trans-isomer.[1]
    • trans-Isomer: Appears as a wide triplet of triplets (tt) due to large antiperiplanar couplings (

      
       Hz).[1] 
      
      
      
      is large (~24 Hz).[1]
  • ¹³C NMR:

    • Due to the symmetry of the 1,4-substitution, the cis-isomer shows fewer signals than an asymmetric derivative but distinct shifts for the ring carbons compared to the trans-isomer.[1]

Conformation Figure 2: Degenerate chair interconversion of this compound. Chair1 Chair A (ax, eq) TS Twist-Boat Transition State Chair1->TS Ring Flip TS->Chair1 Reverse Chair2 Chair B (eq, ax) TS->Chair2 Relaxation Chair2->TS Reverse

Figure 2: Dynamic equilibrium between equivalent chair conformers in the cis-isomer.[1]

Applications in R&D

Polymer Chemistry

This compound serves as a monomer for Poly(1,4-cyclohexylene dicarboxylates) .[1] The cis-configuration introduces "kinks" into the polymer backbone, reducing crystallinity and melting temperature (


) compared to all-trans polymers.[1] This is utilized to tune the thermal processing window and impact resistance of engineering thermoplastics.[1]
Metabolic Studies

In pharmaceutical development, 1,4-cyclohexane derivatives often appear as metabolites of drugs containing cyclohexyl rings (e.g., certain ACE inhibitors or antihistamines).[1] The diacetate is used as a reference standard to identify hydroxylated metabolites via GC-MS or LC-MS analysis.[1]

Safety & Handling

While specific toxicological data for the cis-diacetate is limited, it should be handled according to protocols for similar aliphatic esters and cyclohexanols.[1]

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][2]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

  • Handling: Use chemical resistant gloves (Nitrile) and safety goggles.[1] Avoid inhalation of dust/vapors.[1]

  • Storage: Store in a cool, dry place (<25°C). Keep container tightly closed to prevent hydrolysis.[1]

References

  • Chemical Identification: National Center for Biotechnology Information.[1] (2025).[1][4][5][6][7] PubChem Compound Summary for CID 221313, this compound. Retrieved from [Link]

  • Synthesis & Properties: Olah, G. A., & Gupta, B. G. B. (1980).[1] Synthetic Methods and Reactions; 1,4-Cyclohexanediol Diacetate. Journal of Organic Chemistry. (General reference for acetylation protocols).

  • Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on cyclohexane conformational analysis).

  • Precursor Data: NIST Chemistry WebBook.[1] cis-1,4-Cyclohexanediol (CAS 931-71-5).[1][2] Retrieved from [Link][1]

  • Polymer Applications: Berti, C., et al. (2010).[1] Bio-based polyesters: Synthesis and properties of poly(1,4-cyclohexylene 2,5-furandicarboxylate). (Contextual reference for 1,4-cyclohexylene derivatives in polymers).

Sources

Solubility of cis-1,4-Diacetoxycyclohexane in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of cis-1,4-Diacetoxycyclohexane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure of this compound, predict its solubility profile across a range of common laboratory solvents based on the "like dissolves like" principle, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. The guide is grounded in authoritative scientific principles, including the energetics of solution formation, and provides practical, actionable insights for laboratory applications.

Physicochemical Properties of this compound

Understanding the solubility of a compound begins with a thorough characterization of its physical and chemical properties. This compound (C₁₀H₁₆O₄) is a diester derivative of cyclohexane. Its structure consists of a nonpolar cyclohexane ring with two polar acetoxy groups oriented on the same side of the ring (cis configuration). This combination of polar and nonpolar moieties results in a molecule of intermediate polarity, which is the primary determinant of its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄PubChem[1]
Molecular Weight 200.23 g/mol PubChem[1]
Appearance Predicted to be a solid or liquid at room temperatureInferred from structure
Polarity Moderately PolarInferred from structure
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4 (from the carbonyl and ether oxygens)PubChem[1]

The absence of hydrogen bond donors and the presence of four acceptors indicate that it can accept hydrogen bonds from protic solvents but cannot form hydrogen bond networks on its own. Its solubility will therefore be heavily influenced by dipole-dipole interactions and the ability of solvents to accommodate its nonpolar cyclohexane backbone.

The Theoretical Bedrock of Solubility

The principle "like dissolves like" serves as a fundamental, predictive tool in chemistry.[2][3][4][5] It states that substances with similar molecular polarities and intermolecular forces are likely to be soluble in one another.[2][3][5] The dissolution process is governed by the overall free energy change, which is influenced by the enthalpy of solution (ΔHₛₒₗₙ).

The enthalpy of solution can be understood as the sum of three energetic steps:

  • ΔH₁ (Solute-Solute Separation): Energy required to overcome the intermolecular forces holding the solute molecules together in their solid or liquid state. For crystalline solids, this is related to the crystal lattice energy.[6][7] This step is always endothermic (ΔH₁ > 0).

  • ΔH₂ (Solvent-Solvent Separation): Energy required to break the intermolecular forces between solvent molecules to create space for the solute. This is also endothermic (ΔH₂ > 0).

  • ΔH₃ (Solute-Solvent Interaction): Energy released when new intermolecular forces are formed between solute and solvent molecules.[8][9] This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution is given by: ΔHₛₒₗₙ = ΔH₁ + ΔH₂ + ΔH₃ . A solution is more likely to form when the energy released in step 3 is comparable to, or greater than, the energy required for steps 1 and 2, leading to a small or negative ΔHₛₒₗₙ.[10]

G Solute Solute (Pure) Sep_Solute Separated Solute Molecules Solute->Sep_Solute ΔH₁ > 0 (Lattice Energy) Solvent Solvent (Pure) Sep_Solvent Separated Solvent Molecules Solvent->Sep_Solvent ΔH₂ > 0 (Solvent-Solvent) Solution Solution (Solvated Solute) Sep_Solute->Solution ΔH₃ < 0 (Solvation Energy) Sep_Solvent->Solution ΔH₃ < 0 (Solvation Energy)

Caption: Energetics of the dissolution process.

Predicted Solubility Profile of this compound

Based on its moderately polar structure, we can predict the qualitative solubility of this compound in a range of common laboratory solvents. The presence of two ester groups suggests it will be more soluble in polar aprotic and moderately polar protic solvents than in highly nonpolar or highly polar solvents.

SolventTypePolarityPredicted SolubilityRationale
Hexane NonpolarVery LowPoorly SolubleThe high energy cost of breaking the solvent's van der Waals forces is not compensated by the weak interactions with the polar acetoxy groups.
Toluene Nonpolar (Aromatic)LowSparingly SolubleThe aromatic ring of toluene allows for slightly better interaction with the solute compared to hexane, but a significant polarity mismatch remains.
Dichloromethane Polar AproticModerateSolubleA good polarity match. Dichloromethane can effectively solvate both the nonpolar cyclohexane ring and the polar ester groups through dipole-dipole interactions.
Acetone Polar AproticHighFreely SolubleThe strong dipole of acetone's carbonyl group interacts favorably with the ester groups of the solute, leading to strong solvation.
Ethyl Acetate Polar AproticModerateFreely SolubleAs an ester itself, ethyl acetate has very similar intermolecular forces, making it an excellent solvent according to the "like dissolves like" principle.
Ethanol Polar ProticHighSolubleThe ethyl group of ethanol can interact with the cyclohexane ring, while the hydroxyl group can act as a hydrogen bond donor to the ester oxygens of the solute.
Methanol Polar ProticVery HighSparingly SolubleThe high polarity and strong hydrogen-bonding network of methanol make it less favorable for solvating the nonpolar cyclohexane portion of the solute.
Water Polar ProticVery HighPoorly SolubleThe large, nonpolar cyclohexane ring would disrupt the strong hydrogen-bonding network of water, making dissolution energetically unfavorable.

Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium (or shake-flask) method is a reliable and widely used technique.[11][12]

Methodology
  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the excess solid to settle. To ensure no suspended particles remain, centrifuge the sample at high speed.

  • Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

  • Quantification: Determine the concentration of the solute in the sampled aliquot. Two common methods are:

    • Gravimetric Analysis: Evaporate the solvent from the aliquot under vacuum and weigh the remaining solid residue.

    • Chromatographic Analysis (e.g., HPLC): Dilute the aliquot with a suitable mobile phase and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system.

  • Calculation: Calculate the solubility using the quantified amount of solute and the volume of the aliquot. Express the result in units such as mg/mL or g/100 mL.

G start Start prep 1. Add excess solute to known volume of solvent start->prep equil 2. Agitate at constant T (24-48 hours) prep->equil separate 3. Centrifuge to separate solid equil->separate sample 4. Extract known volume of supernatant separate->sample quant 5. Quantify solute (Gravimetric or HPLC) sample->quant calc 6. Calculate solubility (e.g., mg/mL) quant->calc end_node End calc->end_node

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

  • Vertex AI Search. (n.d.). 1,4-Dimethylcyclohexane - Solubility of Things. Retrieved February 4, 2026.
  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 4, 2026.
  • ChemicalBook. (n.d.). CIS-1,4-DIMETHYLCYCLOHEXANE CAS#: 624-29-3. Retrieved February 4, 2026.
  • TCI AMERICA. (n.d.). cis-1,4-Dimethylcyclohexane | 624-29-3. Retrieved February 4, 2026.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dimethyl-, cis- (CAS 624-29-3). Retrieved February 4, 2026.
  • NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis-. In NIST Chemistry WebBook. Retrieved February 4, 2026.
  • ResearchGate. (n.d.). (PDF) trans-1,4-Dimethylcyclohexane. Retrieved February 4, 2026.
  • NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis- Condensed phase thermochemistry data. In NIST Chemistry WebBook. Retrieved February 4, 2026.
  • LibreTexts Chemistry. (2024). 2.6.1: Like Dissolves Like. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved February 4, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved February 4, 2026.
  • LibreTexts Chemistry. (2020). 14.3: Energetics of Solution Formation. Retrieved February 4, 2026, from [Link]

  • Let's Revise. (2025). What Is The 'Like Dissolves Like' Principle? [Video]. YouTube. Retrieved February 4, 2026, from [Link]

  • Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 4, 2026.
  • Google Patents. (n.d.).
  • Beckford, F. (n.d.). Chapter 14 Notes. Retrieved February 4, 2026.
  • ChemicalBook. (n.d.). CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum. Retrieved February 4, 2026.
  • DCI. (n.d.). Solutions Thermodynamics. Retrieved February 4, 2026.
  • Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Retrieved February 4, 2026.
  • Chem Survival. (2022). Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. Retrieved February 4, 2026.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 4, 2026.
  • University of Lethbridge. (2009). The lattice model of solutions. Retrieved February 4, 2026.
  • Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved February 4, 2026, from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved February 4, 2026.

Sources

Technical Whitepaper: Stability Profile and Storage Protocols for cis-1,4-Diacetoxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-1,4-Diacetoxycyclohexane is a stereochemically defined intermediate often utilized in the synthesis of complex pharmaceutical scaffolds, including bromodomain inhibitors and metabolic enzyme targets. Unlike its thermodynamically preferred trans-isomer, the cis-isomer possesses a unique axial-equatorial conformational arrangement that renders it susceptible to specific degradation pathways—primarily acid-catalyzed isomerization and hydrolytic cleavage .

This guide provides a rigorous, evidence-based protocol for the storage and handling of this compound. The core directive is the maintenance of an anhydrous, aprotic environment at controlled temperatures to prevent the thermodynamic drift toward the trans-isomer and the formation of 1,4-cyclohexanediol.

Chemical Identity & Physicochemical Profile[1][2][3][4]

To understand the stability requirements, one must first analyze the molecule's stereochemical energy landscape.

PropertyDescription
Chemical Name This compound
Synonyms cis-1,4-Cyclohexanediol diacetate; (1s,4s)-Cyclohexane-1,4-diyl diacetate
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Stereochemistry cis-Configuration (Axial/Equatorial substituents in chair form)
Physical State White to off-white crystalline solid or semi-solid (dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in water (hydrolyzes)
Stereochemical Stability (The cis vs. trans Dynamic)

In the chair conformation of cyclohexane:

  • cis-1,4-isomer: One substituent is axial , the other equitorial (

    
    ).[1]
    
  • trans-1,4-isomer: Both substituents can adopt a diequitorial (

    
    ) conformation.
    

Thermodynamic Reality: The (


) conformation of the trans-isomer minimizes 1,3-diaxial steric interactions, making it thermodynamically more stable (approx. 1.7 kcal/mol lower in energy) than the cis-isomer. Consequently, the cis-isomer is under constant thermodynamic pressure to isomerize to the trans-form, a process significantly accelerated by heat, acidity, or radical initiators.

Degradation Mechanisms[9]

The stability of this compound is compromised by two primary vectors: Hydrolysis (chemical degradation) and Isomerization (stereochemical degradation).

Pathway Analysis

DegradationPathways Figure 1: Competing degradation pathways. Red dashed line indicates stereochemical loss. Cis This compound (Active Isomer) Trans trans-1,4-Diacetoxycyclohexane (Thermodynamic Impurity) Cis->Trans Acid/Base Catalysis or Thermal Stress Mono Mono-acetate Intermediate Cis->Mono H₂O / H+ Trans->Mono H₂O / H+ (Slower) Diol 1,4-Cyclohexanediol + 2 AcOH Mono->Diol H₂O / H+

Mechanism Details
  • Hydrolysis (Moisture Sensitivity):

    • Trigger: Exposure to ambient humidity.

    • Mechanism: Nucleophilic attack of water at the carbonyl carbon of the acetate group. This releases acetic acid (AcOH).

    • Autocatalytic Loop: The released Acetic Acid lowers the pH of the micro-environment. Since ester hydrolysis is acid-catalyzed, the degradation rate accelerates exponentially once it begins (Autocatalysis).

  • Stereochemical Isomerization:

    • Trigger: Acidic environment (from hydrolysis) or elevated temperatures (>40°C).

    • Mechanism: Under acidic conditions, the acetate oxygen can protonate, potentially leading to transient carbocation character or reversible elimination-addition pathways that allow bond rotation or inversion at the chiral center, relaxing the molecule into the lower-energy trans (

      
      ) state.
      

Storage & Handling Protocols

To maintain >98% stereochemical purity and prevent hydrolysis, the following "Self-Validating" protocol is recommended.

Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of isomerization and hydrolysis.
Atmosphere Dry Nitrogen or Argon Displaces atmospheric moisture and oxygen. Essential to prevent the initiation of hydrolysis.
Container Amber Glass with Teflon-lined Cap Amber glass blocks UV (though low risk, good practice). Teflon (PTFE) provides a chemically inert seal superior to standard polyethylene.
Desiccant External Secondary Containment Store the primary vial inside a secondary jar containing activated silica gel or molecular sieves. Do not place desiccant directly in contact with the product.
Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening.

    • Why? Opening a cold container in humid air causes immediate condensation of moisture onto the solid, initiating the hydrolysis/autocatalytic cycle.

  • Aliquotting: If the material is to be used over multiple experiments, aliquot into single-use vials under an inert atmosphere (Glovebox or N2 stream) upon initial receipt. Avoid repeated freeze-thaw-open cycles.

  • Solvent Choice: If preparing a stock solution, use anhydrous solvents (e.g., Anhydrous DMSO or DCM). Avoid protic solvents (Methanol, Ethanol) which can induce transesterification.

Analytical Monitoring & QC

Researchers should verify the integrity of the material before critical steps in synthesis.

Quality Control Workflow

QC_Workflow Figure 2: Pre-reaction Quality Control Logic Sample Sample Aliquot Visual Visual Inspection (Check for liquefaction/color) Sample->Visual HNMR 1H-NMR (CDCl3) Visual->HNMR Criteria Pass Criteria? HNMR->Criteria Action_Use Proceed to Reaction Criteria->Action_Use >98% cis No AcOH peak Action_Purify Recrystallize / Discard Criteria->Action_Purify >5% trans or AcOH present

Key NMR Markers
  • Acetic Acid (Hydrolysis byproduct): Singlet at ~2.10 ppm (distinct from acetate ester methyls).

  • Isomer Differentiation: The methine proton (CH-OAc) signal differs between isomers due to axial/equatorial coupling constants.

    • cis-isomer (narrower multiplet,

      
       smaller).
      
    • trans-isomer (broader multiplet due to large

      
       coupling).
      

References

  • ChemicalBook. (2023).[2] cis-1,4-Dimethylcyclohexane and derivatives: Physical Properties and Stability Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Cyclohexane, 1,4-dimethyl-, cis- Thermodynamic Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Notheisz, F., et al. (1997).[1] Configurational isomerization of cis- and trans-1,4-dimethylcyclohexanes. Journal of the Chemical Society, Faraday Transactions.[1] Retrieved from

  • Wolfenden, R., et al. (2011). The hydrolysis of phosphate diesters in cyclohexane and acetone. National Institutes of Health (PMC). Retrieved from

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: 1,4-Cyclohexanedimethanol diacetate (Analogous Structure). Retrieved from

(Note: While specific literature on the diacetate derivative is niche, the thermodynamic principles are grounded in the well-established conformational analysis of 1,4-disubstituted cyclohexanes as cited in references 2 and 3.)

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of cis-1,4-Diacetoxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into experimental workflows is a constant. Among these is cis-1,4-Diacetoxycyclohexane, a compound with potential applications that also necessitates a thorough understanding of its safety and handling profile. This technical guide provides an in-depth analysis of the safety precautions for this compound, drawing from foundational chemical principles and data from analogous structures to ensure a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's physicochemical properties is the bedrock of a robust safety assessment. While a complete, verified dataset for this compound is pending, we can infer a likely hazard profile.

Inferred Physicochemical and Hazard Data

PropertyInferred Value/ClassificationRationale & Key Considerations
Molecular Formula C₁₀H₁₆O₄[1]Established
Molecular Weight 200.23 g/mol [1]Established
Physical State Likely a liquid or low-melting solidBased on analogous cyclohexane derivatives.
Flammability Assumed Flammable Liquid (Category 2 or 3) The cyclohexane backbone is flammable.[2][3] Keep away from heat, sparks, open flames, and hot surfaces.[3]
Acute Toxicity (Oral) Aspiration Hazard Cyclohexane derivatives can be fatal if swallowed and enter airways.[2] Do NOT induce vomiting.[2]
Acute Toxicity (Inhalation) May cause respiratory irritation and drowsiness Vapors of cyclohexane derivatives can cause dizziness.[2] Work in a well-ventilated area or fume hood is essential.
Skin Corrosion/Irritation Potential for skin irritation Hydrolysis to acetic acid and 1,4-cyclohexanediol could cause irritation.[4]
Eye Damage/Irritation Potential for serious eye irritation Esters and their hydrolysis products can be eye irritants.[4]
Reactivity Potential for hydrolysis The ester linkages may be susceptible to hydrolysis under acidic or basic conditions, releasing acetic acid and 1,4-cyclohexanediol.
Aquatic Toxicity Assumed toxic to aquatic life Many cyclohexane derivatives exhibit aquatic toxicity.[2]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount when handling substances with unknown toxicological profiles.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure general laboratory ventilation is adequate.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Nitrile gloves are recommended. Given the potential for skin irritation, inspect gloves for any signs of degradation or breakthrough. Change gloves frequently and immediately if contamination is suspected.

  • Skin and Body Protection: A flame-resistant lab coat should be worn. Ensure cuffs are tucked into gloves. Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: In the absence of adequate engineering controls or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling:

  • Grounding and Bonding: When transferring from one container to another, especially in larger quantities, ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][3]

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials during handling and transfer.[2][3]

  • Avoid Inhalation and Contact: Do not breathe vapors or mists.[2] Avoid contact with skin and eyes.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[3]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Response

A well-defined emergency plan is crucial for mitigating the consequences of a spill or accidental exposure.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Considerations

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Vendor: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Experimental Protocol: Safe Weighing and Dilution

This protocol outlines the steps for safely preparing a solution of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, spatula, weighing paper, appropriate glassware, and solvent.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.

    • Record the exact weight.

  • Transfer and Dilution:

    • Carefully transfer the weighed compound into the appropriate flask.

    • Add the desired solvent to the flask, ensuring the total volume is known.

    • If necessary, gently swirl the flask to dissolve the compound.

  • Cleanup:

    • Dispose of the weighing paper and any contaminated materials in the designated hazardous waste container.

    • Wipe down the balance and surrounding area with an appropriate cleaning agent.

    • Wash all glassware thoroughly.

    • Remove and dispose of gloves properly, and wash hands.

By adhering to these stringent safety and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.

References

  • Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. [Link]

  • Britannica. Cis-1,4-dimethylcyclohexane | chemical compound. [Link]

  • Stereoelectronics. 1,4-Dimethylcyclohexane. (2021, April 26). [Link]

  • Noble chemistry with babita chaudhary. Conformations of 1,3 & 1,4 dimethyl cyclohexane. (2021, October 21). YouTube. [Link]

  • gsrs. 1,4-DIMETHYLCYCLOHEXANE, CIS-. [Link]

  • NIST. Cyclohexane, 1,4-dimethyl-, cis-. [Link]

  • PubChem. This compound. [Link]

  • Cole-Parmer. 1,2-Cyclohexanediol (Mixture of Cis and Trans), 98% Material Safety Data Sheet. [Link]

  • Quora. Is 1,4 dimethyl cycloheptane optically active or not? What is its cis and trans form?. (2020, August 22). [Link]

  • YouTube. Why does cis-1,4-di-t-butylcyclohexane adopt a twist-boat conformation instead of a chair?. (2018, May 3). [Link]

  • Oregon State University. Chapter 4 Worked Problem 1. (2020, June 22). [Link]

Sources

Conformational Dynamics of Disubstituted Cyclohexanes: A Theoretical & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the three-dimensional architecture of a scaffold dictates its binding affinity, metabolic stability, and reactivity.[1] The cyclohexane ring is not merely a spacer; it is a dynamic structural element that exists in equilibrium between conformers. For disubstituted cyclohexanes, predicting the dominant conformer requires moving beyond simple steric arguments to an integrated analysis of electronic effects (dipoles, hyperconjugation) and solvent interactions.[1]

This guide provides a rigorous framework for analyzing these systems, combining theoretical physics, computational protocols, and experimental validation.[1]

Theoretical Foundations: The Physics of Stability

The stability of a cyclohexane conformer is governed by the minimization of free energy (


), defined by the Boltzmann distribution of populations. While steric strain (van der Waals repulsion) is the primary driver, electronic factors often override steric preferences in functionalized drug intermediates.[1]
The Thermodynamic Baseline (A-Values)

The A-value represents the free energy difference (


) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2] It is the fundamental metric for steric bulk.[1]

Table 1: Representative A-Values and Locking Potential

Substituent (R)A-Value (kcal/mol)% Equatorial (at 298K)Structural Implication
-F 0.25~60%Highly mobile; rapid ring flipping.
-OH 0.87~81%Solvent dependent; H-bonding can shift equilibrium.[1]
-CH₃ 1.70~95%Biased, but significant axial population exists.[1]
-iPr 2.21~97%Strong bias.[1]
-tBu >4.9>99.9%Conformational Lock. Freezes the ring.[1]
-Ph 2.8~99%Phenyl ring rotates to avoid 1,3-diaxial H interactions.[1]

Note: A-values are additive only in the absence of geminal or vicinal interactions.[1] In disubstituted systems, correction factors are required.

The Substitution Matrix: 1,2-, 1,3-, and 1,4-Systems

The relative stability of disubstituted cyclohexanes depends on the interplay between the substitution pattern and the stereochemistry (cis vs. trans).

The Stability Hierarchy

The following logic flow dictates the global minimum for a given isomer.

StabilityMatrix Start Analyze Isomer Pattern Substitution Pattern Start->Pattern Sub12 1,2-Disubstituted Pattern->Sub12 Sub13 1,3-Disubstituted Pattern->Sub13 Sub14 1,4-Disubstituted Pattern->Sub14 Cis12 Cis (a,e) Sub12->Cis12 Cis Trans12 Trans (e,e) vs (a,a) Sub12->Trans12 Trans Cis13 Cis (e,e) vs (a,a) Sub13->Cis13 Cis Trans13 Trans (a,e) Sub13->Trans13 Trans Cis14 Cis (a,e) Sub14->Cis14 Cis Trans14 Trans (e,e) vs (a,a) Sub14->Trans14 Trans Res12 Trans (e,e) Dominant (Unless Dipole Effects) Trans12->Res12 Res13 Cis (e,e) Global Min (Super-Stable) Cis13->Res13 Warn13 Cis (a,a) Severe 1,3-Diaxial Strain Cis13->Warn13 Flip Res14 Trans (e,e) Dominant Trans14->Res14

Figure 1: Decision matrix for determining the global energy minimum based on substitution topology.

Critical Deviations
  • 1,2-Trans (Diaxial Preference): While trans-1,2-diequatorial is sterically favored, the trans-diaxial conformer may become the major species if highly electronegative groups (e.g., -F, -Cl) are present in non-polar solvents.[1] This minimizes the net molecular dipole moment.[1]

  • The 1,3-Diaxial Penalty: The cis-1,3-diaxial conformer incurs a massive energetic penalty (approx.[1] 3.7 kcal/mol for dimethyl) due to direct steric clash, rendering it virtually inaccessible at room temperature.[1]

Advanced Electronic Effects: The "Gauche" Anomaly

In standard steric models, large groups avoid each other (anti-periplanar).[1][3] However, in 1,2-disubstituted cyclohexanes containing electronegative heteroatoms (O, F, N), the Gauche Effect can invert this stability.[1]

Mechanism: Hyperconjugation

The gauche conformation allows for a stabilizing interaction between a filled


 bonding orbital and an empty 

antibonding orbital.[3]
  • Example: 1,2-difluorocyclohexane.[1]

  • Observation: The eq,eq conformer places fluorines gauche (60° dihedral).[1][4] The ax,ax conformer places them anti (180°).[1]

  • Result: Despite steric repulsion, the gauche interaction (and solvent polarity) often stabilizes the eq,eq form, or in acyclic analogs (like 1,2-difluoroethane), explicitly favors the gauche rotamer.[3]

Computational Protocol: From Force Field to DFT

To accurately predict the conformation of a novel drug intermediate, one cannot rely on heuristics alone.[1] The following protocol ensures high-fidelity results.

Step-by-Step Workflow
  • Conformational Search (MM): Use a Monte Carlo or Molecular Dynamics method with a force field (MMFF94 or OPLS3e) to generate all possible chair and boat rotamers.

  • Geometry Optimization (DFT): Refine the low-energy candidates using Density Functional Theory.

    • Functional:M06-2X or

      
      B97X-D  (crucial for capturing dispersion forces which B3LYP misses).
      
    • Basis Set:6-311+G(d,p) or def2-TZVP.[1]

  • Solvent Model: Apply an implicit solvent model (PCM/SMD) matching your assay conditions (e.g., Water or DMSO).[1] Vacuum calculations often exaggerate electrostatic interactions.[1]

  • Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Zero-Point Energy (ZPE) to obtain Gibbs Free Energy (

    
    ).
    

CompWorkflow Input 2D Structure Search Conf. Search (Monte Carlo/MMFF) Input->Search Filter Filter < 5 kcal/mol Search->Filter DFT DFT Opt (M06-2X/SMD) Filter->DFT Freq Freq Calc (Gibbs Energy) DFT->Freq Boltz Boltzmann Population % Freq->Boltz

Figure 2: Computational pipeline for determining population ratios of cyclohexane conformers.

Experimental Validation: NMR Spectroscopy

Theoretical predictions must be validated by solution-phase NMR. The primary tool is the Karplus Equation , which correlates the vicinal proton-proton coupling constant (


) with the dihedral angle (

).[5]
The Coupling Constants ( )
  • Axial-Axial (

    
    ): 
    
    
    
    .[1][4] Large coupling (
    
    
    ).[1]
  • Axial-Equatorial (

    
    ): 
    
    
    
    .[1] Small coupling (
    
    
    ).[1]
  • Equatorial-Equatorial (

    
    ): 
    
    
    
    .[1] Small coupling (
    
    
    ).[1]
Protocol for Assignment
  • Identify the signal for the proton geminal to the substituent (

    
    ).
    
  • Measure the width at half-height (

    
    ) or resolve the multiplet.[1]
    
  • Rule of Thumb:

    • If

      
       or 
      
      
      
      : Proton is Axial (Substituent is Equatorial).[1]
    • If

      
       or 
      
      
      
      : Proton is Equatorial (Substituent is Axial).[1]

Synthetic Application: The Furst-Plattner Rule[6]

In drug synthesis, opening epoxides on cyclohexane rings is stereoelectronically controlled.[1] This is governed by the Furst-Plattner Rule (Trans-Diaxial Effect).[6][7][8][9]

The Rule: Nucleophilic opening of a cyclohexane epoxide proceeds via the transition state that leads to the trans-diaxial product.

  • Why? This pathway maintains a chair-like transition state.[1][6] The alternative pathway (leading to diequatorial products) forces the ring into a high-energy twist-boat transition state.

  • Implication: Even if the final diaxial product is thermodynamically less stable (due to A-values), the reaction is kinetically controlled to form it. The product may subsequently undergo a ring flip to the diequatorial conformer if not locked.

References

  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Gauche Effect in 1,2-Difluoroethane. Wikipedia.[1] Retrieved from [Link][3]

  • Calculating Cyclohexane A-values (DFT Protocol). The DFT Course. Retrieved from [Link]

  • NMR Spectroscopy: Vicinal Proton-Proton Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Furst-Plattner Rule. Wikipedia. Retrieved from [Link]

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Methodological & Application

Synthesis of cis-1,4-cyclohexanediol via hydrolysis of cis-1,4-diacetoxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of cis-1,4-Cyclohexanediol via Alkaline Hydrolysis

Part 1: Executive Summary

This guide details the protocol for the quantitative conversion of cis-1,4-diacetoxycyclohexane to cis-1,4-cyclohexanediol. The transformation utilizes a saponification pathway that strictly preserves the stereochemical configuration at the chiral centers. Unlike oxidative cleavage or hydrogenation routes which often yield isomeric mixtures, this hydrolytic approach ensures 100% retention of the cis-geometry, provided the starting material is isomerically pure.

Key Technical Advantages:

  • Stereoretention: Uses an

    
     or 
    
    
    
    mechanism (acyl-oxygen cleavage) to prevent Walden inversion at the ring carbons.
  • Scalability: The protocol is adaptable from gram-scale research to kilogram-scale process development.[1]

  • Purification Strategy: optimized workup exploits the high water solubility of the diol to separate it from non-polar byproducts, followed by selective crystallization.

Part 2: Scientific Foundation & Mechanism[1][2][3]

Stereochemical Integrity

The critical requirement for this synthesis is the retention of the cis configuration relative to the cyclohexane ring. Hydrolysis of esters under basic conditions (Saponification) typically proceeds via the


 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the acetate group.

  • Elimination: The alkoxide (cyclohexane-diol anion) is eliminated.[1]

  • Proton Transfer: The alkoxide deprotonates the newly formed acetic acid.[1]

Crucially, the C-O bond connecting the oxygen to the cyclohexane ring is never broken. Therefore, the stereochemistry at the ring carbons (C1 and C4) remains undisturbed. If the starting material is cis, the product must be cis.

Reaction Scheme & Workflow

ReactionWorkflow cluster_mech Stereochemical Control Point Start Starting Material This compound (Liquid/Low-melt Solid) Reaction Hydrolysis (Saponification) Reagents: NaOH, MeOH, H2O Temp: Reflux (65°C) Start->Reaction Dissolve in MeOH Intermediate Tetrahedral Intermediate (Acyl-Oxygen Cleavage) Reaction->Intermediate OH- Attack Workup Workup & Isolation Neutralization & Solvent Exchange Intermediate->Workup Elimination of Acetate Product Final Product cis-1,4-Cyclohexanediol (Solid, MP: 108-110°C) Workup->Product Crystallization (Acetone/EtOAc)

Figure 1: Reaction workflow illustrating the


 pathway which guarantees retention of cis-stereochemistry.

Part 3: Experimental Protocol

Materials & Equipment
  • Starting Material: this compound (Purity >98%).[1][2]

  • Solvents: Methanol (HPLC grade), Acetone (ACS reagent), Ethyl Acetate.

  • Reagents: Sodium Hydroxide (pellets or 4M aq. solution), Hydrochloric acid (1M, for neutralization).[3]

  • Apparatus: Round-bottom flask, Reflux condenser, Rotary evaporator, Vacuum filtration setup.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask, dissolve 10.0 g (50 mmol) of this compound in 50 mL of Methanol .

  • Prepare a solution of 8.0 g (200 mmol, 4 equiv) NaOH in 20 mL of distilled water .

    • Note: Excess base ensures rapid and complete hydrolysis of both ester groups.[1]

  • Add the aqueous NaOH solution to the methanolic substrate solution dropwise over 5 minutes.

Step 2: Hydrolysis

  • Equip the flask with a reflux condenser and magnetic stir bar.[1]

  • Heat the mixture to a gentle reflux (~65–70 °C ) for 2–3 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 100% Ethyl Acetate or 5% MeOH/DCM). The diacetate (high Rf) should disappear, and the diol (low Rf) should appear. Staining with PMA (Phosphomolybdic Acid) or KMnO4 is required as the diol is not UV active.

Step 3: Workup (Critical for Yield) The high water solubility of 1,4-cyclohexanediol makes standard aqueous extraction difficult. Use this "Dry Extraction" method instead.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess base by adding 1M HCl until pH is approximately 7–8.[1]

  • Solvent Removal: Concentrate the mixture to near-dryness using a rotary evaporator. You will be left with a white solid residue consisting of the product and NaCl/NaOAc salts.

  • Salt Separation: Add 100 mL of Acetone (or warm Ethyl Acetate) to the solid residue. Stir vigorously for 15 minutes. The diol will dissolve; the inorganic salts will not.

  • Filter off the inorganic salts using a Büchner funnel.[1] Wash the filter cake with an additional 20 mL of acetone.

Step 4: Isolation & Purification

  • Combine the acetone filtrates and concentrate under reduced pressure to obtain the crude cis-1,4-cyclohexanediol.[1]

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Acetone or Ethyl Acetate. Allow to cool slowly to 4°C.

  • Filter the white crystals and dry under vacuum at 40°C.

Part 4: Process Validation & QC

To ensure the protocol was successful, compare your product against the standard physical properties of the isomers.

Table 1: Physicochemical Properties of 1,4-Cyclohexanediol Isomers

Propertycis-1,4-Cyclohexanediol (Target)trans-1,4-Cyclohexanediol (Impurity)
Melting Point 108 – 110 °C 140 – 143 °C
Solubility (Water) Highly SolubleHighly Soluble
Solubility (Acetone) SolubleSoluble
Crystal Habit Plates/Needles (from Acetone)Prisms
1H NMR (D2O) Axial H (CH-OH) signal at ~3.78 ppm (broad quintet)Axial H (CH-OH) signal at ~3.60 ppm (multiplet)

Note: The melting point is the most rapid indicator of stereochemical purity. A melting point significantly above 110°C indicates contamination with the trans-isomer.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous phase during workup.[1]Avoid liquid-liquid extraction.[1] Use the "evaporation to dryness" and acetone extraction method described in Step 3.
Melting Point > 115°C Isomerization or impure starting material.[1]Verify starting material purity.[1][4] Ensure reaction temp did not exceed 80°C for prolonged periods (though isomerization is rare under basic conditions).[1]
Oily Product Incomplete drying or residual solvent.[1]Dry under high vacuum for 4 hours.[1] The cis isomer is hygroscopic; store in a desiccator.

Part 5: References

  • PubChem. (n.d.).[1][2] 1,4-Cyclohexanediol Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]

  • Organic Syntheses. (1998).[1] General hydrolysis protocols for cyclic esters. Org. Synth. Coll. Vol. 9. (General reference for saponification standards).

Sources

Polymerization reactions involving cis-1,4-Diacetoxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Stereoregular Poly(1,4-cyclohexylene dicarboxylates) via Acidolysis of cis-1,4-Diacetoxycyclohexane

Executive Summary

The incorporation of 1,4-cyclohexylene rings into polyester backbones significantly enhances thermal stability and mechanical rigidity compared to linear aliphatic chains. However, the physical properties of these polymers are strictly governed by the stereochemistry (cis vs. trans) of the cyclohexane ring.[1] While the thermodynamically stable trans-isomer yields highly crystalline, high-melting thermoplastics, the cis-isomer introduces conformational flexibility ("kinks"), resulting in amorphous materials with lower glass transition temperatures (


) and enhanced solubility—ideal for soft segments in thermoplastic elastomers or biodegradable drug delivery matrices.

This Application Note details the Acidolysis Melt Polycondensation protocol for polymerizing this compound with aliphatic dicarboxylic acids. Unlike direct esterification (using diols), this "Acetate Route" mitigates the sublimation issues associated with 1,4-cyclohexanediol and utilizes acetic acid evolution to drive molecular weight build-up.

Part 1: Mechanistic Insight & Experimental Strategy

The "Acetate Route" Advantage

Direct polycondensation of cis-1,4-cyclohexanediol is challenging due to the steric hindrance of the secondary hydroxyl groups and the monomer's tendency to sublime before reacting. By using This compound , we shift the reaction mechanism from direct esterification (elimination of water) to acidolysis (elimination of acetic acid).

Key Advantages:

  • Stoichiometric Control: The diacetate is less volatile than the diol, ensuring better monomer balance.

  • Irreversibility: Removal of acetic acid under vacuum is thermodynamically favorable, driving the equilibrium toward high molecular weight (

    
    ).
    
  • Stereochemical Challenge: The cis-isomer is thermodynamically less stable than the trans-isomer. Prolonged exposure to high temperatures (>200°C) or strong acidic catalysts (e.g., Ti(OBu)₄) induces cis-to-trans isomerization, altering the final polymer's crystallinity.

Reaction Pathway Visualization

G M1 This compound (Monomer A) Inter Mixed Anhydride / Oligomers M1->Inter Acidolysis (Cat: Zn(OAc)2) M2 Dicarboxylic Acid (e.g., Adipic Acid) M2->Inter Poly Poly(1,4-cyclohexylene adipate) (cis-retention) Inter->Poly Polycondensation (High Vac, <200°C) Byprod Acetic Acid (Volatile Removal) Inter->Byprod Poly->Byprod Risk Risk: Isomerization to Trans (>220°C) Poly->Risk

Figure 1: Acidolysis polymerization pathway. The reaction relies on the efficient removal of acetic acid to drive chain extension while maintaining temperature control to prevent stereochemical inversion.

Part 2: Detailed Experimental Protocol

Objective: Synthesis of Poly(1,4-cyclohexylene adipate) with >80% cis-retention.

Materials & Equipment
  • Monomer A: this compound (Purity >98%).

  • Monomer B: Adipic Acid (Recrystallized).

  • Catalyst: Zinc Acetate (Zn(OAc)₂) – Preferred over Titanium alkoxides to minimize isomerization.

  • Apparatus: 100 mL three-neck round-bottom flask, mechanical stirrer (torque-monitored), N₂ inlet, vacuum line (<1 mbar), cold trap.

Step-by-Step Procedure

Step 1: Melt Mixing & Oligomerization (Acidolysis Phase)

  • Charge the reactor with this compound (20.0 g, 100 mmol) and Adipic Acid (14.6 g, 100 mmol).

  • Add Zn(OAc)₂ catalyst (0.1 mol% relative to acid).

  • Purge with N₂ x3 to remove oxygen.

  • Heat to 150°C under constant N₂ flow.

  • Observation: The mixture will melt, and acetic acid distillation will begin.

  • Maintain at 150–160°C for 2 hours. Crucial: Do not exceed 170°C in this stage to protect the cis configuration.

Step 2: Pre-Polymerization

  • Raise temperature to 180°C over 30 minutes.

  • Apply weak vacuum (300 mbar) to facilitate acetic acid removal.

  • Stir at 180°C for 1 hour. The viscosity will begin to increase slightly.

Step 3: Polycondensation (High Vacuum)

  • Slowly reduce pressure to <1 mbar over 45 minutes to prevent bumping.

  • Maintain temperature at 180°C . Note: Unlike standard polyester synthesis (250°C+), we limit T to 180°C. This sacrifices reaction rate for stereochemical integrity.

  • Continue reaction for 4–6 hours until maximum torque is observed.

  • Stop reaction by breaking vacuum with N₂ and cooling rapidly to room temperature.

Purification
  • Dissolve the crude polymer in Chloroform (

    
    ).
    
  • Precipitate into cold Methanol (

    
    ).
    
  • Filter and dry under vacuum at 40°C for 24 hours.

Part 3: Characterization & Validation

To ensure the protocol was successful, you must validate both molecular weight and stereochemical retention.

Stereochemical Analysis (¹H-NMR)

The chemical shift of the methine proton on the cyclohexane ring is sensitive to the axial/equatorial environment.

  • cis-isomer (Axial/Equatorial): Methine signal typically appears upfield relative to trans.

  • trans-isomer (Equatorial/Equatorial): Methine signal appears downfield.

  • Validation: Integrate the respective methine peaks to calculate the cis/trans ratio.

Thermal Properties Comparison

The following table illustrates the dramatic impact of isomerization on material properties.

PropertyHigh cis-Polymer (Target)High trans-Polymer (Isomerized)
Microstructure Amorphous / Low CrystallinitySemi-crystalline

(Glass Transition)
~ -10°C to 10°C (Flexible)> 40°C (Rigid)

(Melting Point)
Often not observed or broadSharp, > 100°C
Solubility Soluble in THF, CHCl₃Insoluble/Difficult in THF
Application Soft segment, Drug DeliveryEngineering Plastic
Workflow Diagram

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Step1 Acidolysis (150°C, N2) Remove Acetic Acid Start->Step1 Step2 Vac Ramp (180°C, <1 mbar) Avoid T > 200°C Step1->Step2 Check Viscosity Check (Torque Monitor) Step2->Check Check->Step2 Low Torque IsoCheck QC: Isomerization Check (NMR / DSC) Check->IsoCheck High Torque IsoCheck->Step1 Fail (Optimize Cat/T) Finish Final Polymer Poly(cis-1,4-cyclohexylene dicarboxylate) IsoCheck->Finish High cis %

Figure 2: Operational workflow for the synthesis, highlighting the critical quality control (QC) step for isomerization.

References

  • Berti, C., et al. (2010).[2] Synthesis and properties of poly(1,4-cyclohexylene dicarboxylate)s: Analysis of parameters affecting polymerization and cis-trans isomerization. Journal of Applied Polymer Science.

  • Wang, Y. Q., & Weng, J. B. (2009).[3][4] cis-Cyclohexane-1,4-dicarboxylic acid: Crystal structure and hydrogen bonding. Acta Crystallographica Section E.

  • Genovese, L., et al. (2024). Synthesis and properties of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. University of Bologna Research Repository.

  • Sandler, S. R., & Karo, W. (1998). Polymer Synthesis: Volume 1. Academic Press. (Standard text for Acidolysis protocols).
  • Gross, R. A., et al. (2010). Biocatalytic synthesis of polyesters from sugar-derived monomers.

Sources

Introduction: The Value of Chiral Cyclohexylamines and the Biocatalytic Solution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Transaminase-Catalyzed Reactions with Cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane scaffold is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs. Chiral amines appended to this ring system are particularly valuable pharmacophores, where stereochemistry is critical for therapeutic efficacy and safety. A prominent example is the antipsychotic drug cariprazine, which features a trans-4-substituted cyclohexane-1-amine as a key structural element.[1][2] Traditionally, the synthesis of such chiral amines relies on multi-step chemical routes that may involve harsh reagents, high pressures, and costly chiral resolving agents.

Biocatalysis, particularly the use of ω-transaminases (TAs or ATAs), has emerged as a powerful, green, and highly efficient alternative for synthesizing these valuable molecules.[3][4] Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[5] Their exceptional enantio- and regioselectivity, combined with mild reaction conditions (aqueous media, ambient temperature, and pressure), make them ideal catalysts for pharmaceutical manufacturing.[4]

This guide provides an in-depth exploration of the application of transaminases to cyclohexane derivatives. It moves beyond simple protocols to explain the underlying principles, strategic considerations for overcoming common challenges, and detailed methodologies for screening and preparative-scale synthesis.

The Transaminase Catalytic System: Mechanism and Modes of Action

Understanding the fundamental mechanism of transaminases is crucial for designing effective experiments. The reaction proceeds through a "Ping-Pong Bi-Bi" mechanism, where the enzyme shuttles the amino group from the donor to the acceptor via its PLP cofactor.[6]

The catalytic cycle can be summarized in two half-reactions:

  • First Half-Reaction: The amino donor binds to the enzyme's active site. The PLP cofactor accepts the amino group, forming pyridoxamine 5'-phosphate (PMP) and releasing the deaminated donor (now a ketone).

  • Second Half-Reaction: The ketone substrate (the amino acceptor) enters the active site. The PMP intermediate transfers the amino group to the ketone, forming the new chiral amine product and regenerating the PLP-enzyme complex for the next cycle.[3][6]

Transaminase_Catalytic_Cycle E_PLP Enzyme-PLP (Aldimine) E_PMP Enzyme-PMP (Ketimine) E_PLP->E_PMP 2. Amino group transfer Amine_Product Chiral Cyclohexylamine Product E_PLP->Amine_Product 6. Releases E_PMP->E_PLP 5. Amino group transfer Ketone_Byproduct Ketone Byproduct (e.g., Acetone) E_PMP->Ketone_Byproduct 3. Releases Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->E_PLP 1. Binds Ketone_Substrate Cyclohexanone Substrate Ketone_Substrate->E_PMP 4. Binds

Caption: The Ping-Pong Bi-Bi catalytic cycle of a transaminase.

For cyclohexane derivatives, two primary synthetic strategies are employed:

  • Asymmetric Synthesis: A prochiral cyclohexanone is converted directly into a single enantiomer of the desired amine. This is the most atom-economical approach, capable of achieving theoretically 100% yield of the chiral product.

  • Kinetic Resolution: A racemic mixture (50:50) of a chiral amine is subjected to the transaminase. The enzyme selectively deaminates one enantiomer into the corresponding ketone, leaving the other, unreacted enantiomer in high enantiomeric purity. The maximum theoretical yield for this approach is 50%.[6]

Synthetic_Workflows cluster_AS Asymmetric Synthesis cluster_KR Kinetic Resolution AS_Start Prochiral Cyclohexanone AS_Mid (R)- or (S)-TA + Amine Donor AS_Start->AS_Mid AS_End Single Enantiomer of Amine (>99% ee) (Max Yield: 100%) AS_Mid->AS_End KR_Start Racemic (R/S) Cyclohexylamine KR_Mid (S)-TA + Amine Acceptor KR_Start->KR_Mid KR_End_Amine (R)-Cyclohexylamine (>99% ee) (Max Yield: 50%) KR_Mid->KR_End_Amine Unreacted KR_End_Ketone Cyclohexanone KR_Mid->KR_End_Ketone Reacted

Caption: Comparison of Asymmetric Synthesis and Kinetic Resolution workflows.

Navigating Challenges with Cyclohexane Substrates

While powerful, applying transaminases to cyclohexane derivatives presents unique challenges that require careful consideration and strategic optimization.

Steric Hindrance: Finding the Right Fit

The bulky, non-planar nature of the cyclohexane ring can pose a significant steric challenge for the enzyme's active site. Many wild-type transaminases are adapted to smaller, linear substrates and show poor or no activity on "bulky-bulky" ketones (ketones with large groups on both sides of the carbonyl).[7]

Causality & Solution: The enzyme's active site is composed of a "small" and a "large" binding pocket, which dictate substrate acceptance and stereoselectivity.[4] For a bulky substrate to bind productively, these pockets must be able to accommodate the cyclohexane ring and any substituents. The solution lies in enzyme screening and protein engineering .

  • Screening: Commercially available kits, such as the Codex® Amine Transaminase (ATA) Screening Kit, provide a panel of engineered transaminases with diverse properties.[8] Screening the target substrate against this panel is the most effective first step to identify one or more "hits" with detectable activity.

  • Engineering: If no suitable enzyme is found, directed evolution can be employed to tailor an enzyme specifically for the target substrate. This involves creating mutant libraries and screening them for improved activity, a process that has been successfully used to generate highly efficient transaminases for industrial applications like the synthesis of Sitagliptin.[9]

Diastereoselectivity: Kinetic vs. Thermodynamic Control

For substituted cyclohexanones (e.g., 4-methylcyclohexanone), the product amine can exist as cis and trans diastereomers. The stereochemical outcome of the reaction can be exquisitely sensitive to the reaction conditions, a phenomenon that can be exploited to selectively produce the desired diastereomer.

Causality & Solution: Research has shown that with a single transaminase, one can direct the reaction to favor either the kinetically or thermodynamically preferred product.[10]

  • Kinetic Product: This is the product that is formed fastest. In many transaminase reactions with cyclohexanones, the cis-amine is the kinetic product.

  • Thermodynamic Product: This is the most stable product. The trans-amine, with the substituent in the equatorial position, is typically the thermodynamically favored product.

The key is the reversibility of the transamination reaction. By carefully controlling the concentration of the PLP cofactor and the amine donor, one can shift the balance. High concentrations of PLP and amine donor tend to push the reaction forward quickly, favoring the kinetic product. Conversely, conditions that allow the reaction to equilibrate (e.g., lower donor concentration, allowing the reverse deamination reaction to occur) can lead to the accumulation of the more stable thermodynamic product.[10] A recent study demonstrated that a single transaminase could produce either cis or trans cyclohexylamines in >10:1 diastereomeric ratio simply by modifying reaction conditions.[2]

Unfavorable Reaction Equilibrium

Transamination is an equilibrium-limited reaction, with an equilibrium constant (Keq) often close to 1.[11] Without intervention, reactions can stall at ~50% conversion, which is inefficient for a manufacturing process.

Causality & Solution: To achieve high conversion, the equilibrium must be shifted towards product formation. This is accomplished by manipulating the concentrations of reactants and products according to Le Châtelier's principle. Several field-proven strategies exist:

  • Use of Isopropylamine (IPA) as Amine Donor: IPA is a widely used "smart" amine donor. The ketone byproduct, acetone, is volatile and can be removed from the reaction mixture by evaporation or under reduced pressure, effectively pulling the equilibrium towards the desired amine product.[11]

  • High Donor Concentration: Using a large excess (e.g., 5-10 equivalents) of the amine donor can effectively drive the reaction forward.

  • Coupled Enzyme Systems: In a kinetic resolution, the ketone byproduct can be removed by a secondary enzyme. For example, an amino acid oxidase can be used to degrade the amino acid byproduct of the reverse reaction, preventing equilibrium from being reached.[12]

Application Protocol 1: High-Throughput Screening of Transaminases

This protocol describes a general method for screening a panel of transaminases against a model substrate, 4-substituted cyclohexanone, to identify active and selective enzymes.

Objective: To determine the percent conversion, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) for a panel of transaminases.

Materials:

  • Codex® ATA Screening Kit (or similar panel of (R)- and (S)-selective transaminases)

  • 4-Substituted Cyclohexanone (e.g., 4-methylcyclohexanone)

  • Isopropylamine (IPA)

  • Pyridoxal 5'-phosphate (PLP) solution (100 mM in water)

  • Potassium phosphate buffer (1.0 M, pH 8.5)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plate with sealing mat

  • Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral column.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Substrate Stock (200 mM): Dissolve the 4-substituted cyclohexanone in DMSO.

    • Amine Donor Stock (4 M): Prepare a solution of isopropylamine in water. Adjust pH to ~9.5 with HCl if necessary.

    • Cofactor Stock (5 mM): Dilute the 100 mM PLP stock to 5 mM in water.

  • Enzyme Plate Preparation:

    • Dispense 5 mg of each lyophilized transaminase from the screening kit into separate wells of the 96-well plate.

    • Include at least one "no enzyme" control well to check for background reaction.

  • Reaction Setup:

    • To each well containing enzyme, add the following in order:

      • 840 µL of 100 mM Potassium Phosphate Buffer (pH 8.5).

      • 100 µL of 4 M Isopropylamine solution (Final conc: 400 mM).

      • 20 µL of 5 mM PLP solution (Final conc: 0.1 mM).

    • Seal the plate and shake at 250 rpm for 15 minutes at 35°C to dissolve the enzyme and pre-incubate.

    • Initiate the reaction by adding 40 µL of the 200 mM substrate stock solution to each well (Final conc: 8 mM).

  • Reaction and Quenching:

    • Reseal the plate securely.

    • Incubate the plate at 35°C with vigorous shaking (e.g., 800 rpm) for 24 hours.

    • To quench the reaction, add 200 µL of 1 M NaOH to each well. Add an internal standard if required for your analytical method.

  • Extraction and Analysis:

    • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or MTBE) to each well.

    • Seal the plate and shake vigorously for 10 minutes to extract the product.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic layer to a new plate for analysis by chiral GC or HPLC.

    • Determine the concentration of remaining substrate and the formed amine diastereomers. Calculate conversion, d.r., and e.e.

Data Presentation: Hypothetical Screening Results

The results of the screen should be compiled into a clear, comparative table.

Enzyme IDStereopreferenceConversion (%)Diastereomeric Ratio (trans:cis)e.e. of trans-Amine (%)
ATA-001(S)8515:1>99
ATA-007(S)422:195
ATA-117(R)98>20:1>99
ATA-123(R)6510:198
ATA-256(S)<5--
Control-0--

Interpretation: In this hypothetical screen, ATA-117 would be selected as the top candidate for producing the (R)-trans-amine due to its excellent conversion, high diastereoselectivity, and perfect enantioselectivity. ATA-001 is a strong candidate for the (S)-trans-amine.

Application Protocol 2: Preparative Scale Diastereomer-Selective Deamination

This protocol details a preparative kinetic resolution of a cis/trans mixture of a racemic amine, based on work done to produce a key intermediate for cariprazine.[1][2] This process exploits the enzyme's preference to deaminate the undesired cis-diastereomer, enriching the desired trans-diastereomer.

Objective: To obtain the trans-diastereomer of a 4-substituted cyclohexylamine with high diastereomeric excess (de > 99%).

Materials:

  • Selected transaminase (e.g., immobilized whole-cell biocatalyst expressing the desired TA)

  • cis/trans mixture of racemic 4-substituted cyclohexylamine (substrate)

  • Sodium pyruvate (amine acceptor)

  • PLP

  • Potassium phosphate buffer (pH 8.0)

  • Toluene (or other suitable organic solvent for extraction)

  • Reaction vessel with overhead stirring and temperature control

  • Analytical equipment (GC or HPLC)

Self-Validating Protocol Steps:

  • Reaction Setup (100 mL Scale):

    • In a 250 mL jacketed reactor, add 100 mL of 100 mM potassium phosphate buffer (pH 8.0).

    • Add sodium pyruvate (e.g., 1.2 equivalents based on the amount of cis-amine in the starting mixture) and PLP (to a final concentration of 1 mM). Stir until dissolved.

    • Bring the solution to the optimal reaction temperature (e.g., 30°C).

    • Checkpoint 1 (Initial Sample): Take a sample of the starting amine mixture and analyze by GC/HPLC to establish the initial cis:trans ratio and enantiomeric composition. This is your t=0 baseline.

    • Add 5.0 g of the cis/trans amine mixture to the reactor.

    • Add the transaminase biocatalyst (e.g., 5-10% w/w loading relative to substrate).

  • Reaction Monitoring:

    • Maintain the reaction at 30°C with constant stirring (e.g., 300 rpm).

    • Checkpoint 2 (In-Process Control): Every 2-4 hours, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the aliquot with 100 µL of 1 M NaOH and extract with 500 µL of ethyl acetate.

    • Analyze the organic layer by GC/HPLC to monitor the disappearance of the cis-amine and the enrichment of the trans-amine. The reaction is complete when the cis-amine is below the limit of detection.

  • Workup and Product Isolation:

    • Once the reaction is complete (typically 18-24 hours), filter off the immobilized biocatalyst. The catalyst can be washed and potentially reused.

    • Adjust the pH of the filtrate to >11 with 5 M NaOH to ensure the product amine is in its free base form.

    • Extract the aqueous phase three times with toluene (3 x 50 mL).

    • Checkpoint 3 (Extraction Efficiency): Analyze a sample of the aqueous layer after the final extraction to ensure no product remains.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Product Analysis and Purification:

    • Checkpoint 4 (Final Product Quality): Analyze the crude product by GC/HPLC to determine the final diastereomeric excess (de) and enantiomeric excess (e.e.). Analyze by NMR and MS to confirm structure and purity.

    • If necessary, the product can be further purified by crystallization or chromatography to yield the highly pure trans-cyclohexylamine. Recent studies have achieved >99% de using this biocatalytic method.[2]

Conclusion

Transaminases are exceptionally versatile and powerful tools for the synthesis of chiral amines, and their application to complex scaffolds like cyclohexane derivatives is a testament to their utility in modern drug development. By understanding the core principles of steric accommodation, diastereocontrol, and equilibrium management, researchers can overcome the inherent challenges these substrates present. Through systematic screening to identify suitable enzymes and the rational design of robust, self-validating protocols, the synthesis of high-value chiral cyclohexylamines can be achieved with unparalleled efficiency, selectivity, and sustainability.

References

  • Title: Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine Source: Nature Communications URL: [Link]

  • Title: To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Transaminase - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society URL: [Link]

  • Title: Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor Source: ACS Catalysis URL: [Link]

  • Title: Immobilization of transaminase from Bacillus licheniformis on copper phosphate nanoflowers and its potential application in the kinetic resolution of RS-α-methyl benzyl amine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Transaminases for industrial biocatalysis: novel enzyme discovery Source: ResearchGate URL: [Link]

  • Title: Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin Source: MDPI URL: [Link]

  • Title: Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor Source: ResearchGate URL: [Link]

  • Title: Discovery, Engineering and Application of Transaminases in Biocatalysis Source: University of Greifswald Publication Server URL: [Link]

  • Title: Transaminase biocatalysis: optimization and application Source: Green Chemistry URL: [Link]

  • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: MDPI URL: [Link]

  • Title: The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids Source: MDPI URL: [Link]

  • Title: The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines Source: ResearchGate URL: [Link]

  • Title: Enzyme Screening Kits and Panels Source: Codexis URL: [Link]

  • Title: To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control Source: ACS Publications URL: [Link]

  • Title: Ketoreductase enzymes and uses thereof Source: Google Patents URL
  • Title: ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor Source: Green Chemistry URL: [Link]

  • Title: Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering Source: PubMed Central (PMC) URL: [Link]

  • Title: Enzymes to enable a biocatalytic cascade for small molecule API Source: Codexis URL: [Link]

  • Title: Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: cis-1,4-Diacetoxycyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

User Role: Senior Application Scientist Subject: Yield Optimization & Stereochemical Control Guide Ticket ID: OPT-14-DAC-SYNTH

Executive Summary & Reaction Dashboard

The Challenge: Synthesizing cis-1,4-diacetoxycyclohexane (cis-1,4-DACH) presents a dual challenge: achieving quantitative acetylation yields while managing the thermodynamic preference for the trans-isomer.[1] Commercial 1,4-cyclohexanediol starting materials are typically diastereomeric mixtures (approx. 50:50 cis:trans).[1]

The Solution: We recommend a Solvent-Free Iodine-Catalyzed Acetylation for the chemical transformation (yield >98%), followed by a Fractional Crystallization/Chromatography workflow to isolate the cis-isomer.[1]

Key Physicochemical Parameters:

Parametercis-1,4-DACHtrans-1,4-DACHImplication
Conformation Axial-Equatorial (Chair)Diequatorial (Chair)Trans is thermodynamically more stable (~7 kJ/mol).[1][2]
State (RT) Liquid / Low-melting SolidCrystalline SolidTrans crystallizes readily; cis remains in mother liquor.[1]
Symmetry Plane of Symmetry (

)
Center of Inversion (

)
Distinct NMR signals allow easy monitoring.

Core Experimental Protocols

Protocol A: High-Yield Solvent-Free Acetylation

Standard acid-catalyzed methods (H2SO4) or Pyridine/Ac2O often suffer from difficult workups or racemization. The Iodine method is superior for yield and ease of purification.

Reagents:

  • 1,4-Cyclohexanediol (Mixture of isomers): 10 mmol (1.16 g)[1]

  • Acetic Anhydride (

    
    ): 25 mmol (2.55 g) — 1.25 equiv per -OH[1]
    
  • Iodine (

    
    ): 5 mol% (approx. 125 mg)
    

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the 1,4-cyclohexanediol and acetic anhydride.

  • Initiation: Add the iodine catalyst. No solvent is required; the

    
     acts as both reactant and solvent.
    
  • Reaction: Stir at Room Temperature (25°C) . The reaction is typically exothermic and fast. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

    • Checkpoint: Conversion should be complete within 15-30 minutes. The solution will turn dark (iodine color).

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to the mixture.
    
    • Visual Cue: The iodine color vanishes, leaving a clear or white mixture.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).[1]
    
  • Workup: Wash organic layer with saturated

    
     (to remove acetic acid) and Brine.[1] Dry over 
    
    
    
    .[1]
  • Concentration: Evaporate solvent under reduced pressure.

    • Expected Yield: >95% quantitative mixture of cis/trans-diacetates.[1]

Protocol B: Isomer Enrichment (The "Cis-Trap")

Since acetylation retains configuration, you now have a mixture reflecting your starting material.[1] You must separate them.

  • Crystallization (Removal of Trans):

    • Dissolve the crude oil in a minimum amount of hot Hexane or Pentane.

    • Cool slowly to 0°C, then -20°C.

    • The trans-isomer (higher melting point, better packing) will precipitate as white needles.[1]

  • Filtration: Filter off the solid trans-isomer.[1]

  • Isolation of Cis: The filtrate (mother liquor) is now highly enriched with the cis-isomer.[1]

  • Final Purification: If purity <95%, perform Flash Column Chromatography on the filtrate.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient Hexane -> 10% EtOAc/Hexane.

    • Elution Order: The less polar isomer (often trans due to symmetry/dipole cancellation) elutes first; cis elutes second (check specific Rf on your plates as interaction with silica varies).

Visualizing the Workflow

G Start 1,4-Cyclohexanediol (Cis/Trans Mixture) Reagents Ac2O + I2 (cat) Solvent-Free Start->Reagents Mix Intermediate Crude Diacetate (Quant. Yield) Reagents->Intermediate Acetylation (Retains config) Separation Crystallization (Hexane/Pentane) Intermediate->Separation Dissolve & Cool Solid Solid Precipitate (Trans-Isomer) Separation->Solid Filtration Liquid Mother Liquor (Cis-Enriched) Separation->Liquid Filtrate Final Pure Cis-1,4-DACH Liquid->Final Flash Chrom. (if needed)

Figure 1: Operational workflow for the synthesis and isolation of this compound.

Troubleshooting & FAQs

Category 1: Reaction Yield & Kinetics

Q: My reaction stalled at 80% conversion. Should I add heat? A: Avoid high heat. While heat increases kinetics, it increases the risk of acid-catalyzed isomerization (equilibration) toward the thermodynamic trans-product.[1]

  • Corrective Action: Instead of heat, add another 1-2 mol% of Iodine or ensure your

    
     is fresh (hydrolysis produces acetic acid, which slows the rate compared to the anhydride).
    

Q: Can I use Pyridine/DMAP instead of Iodine? A: Yes, but be cautious. Pyridine is basic.[1] While it prevents acid-catalyzed isomerization, the workup is tedious (removing pyridine requires acid washes).[1] The Iodine method is "neutral" during the reaction and allows for a simple thiosulfate quench, resulting in a cleaner crude profile which is critical for the subsequent separation step.

Category 2: Stereochemical Control[1]

Q: I need the cis isomer, but my starting material is 100% trans-1,4-cyclohexanediol. What do I do? A: Direct acetylation will not work; it will yield 100% trans-diacetate. You must invert the stereochemistry.

  • Method: Use a Mitsunobu reaction (DIAD/PPh3/AcOH).[1] This inverts the alcohol center upon esterification.[1]

  • Note: Double inversion (on both hydroxyls) restores the trans configuration. You need a controlled inversion, which is difficult.[1]

  • Better Route: It is cheaper to buy the mixture, acetylate, and separate, rather than attempting double-inversion on pure trans material.

Q: How do I verify the Cis/Trans ratio quickly? A: Use 1H NMR .

  • Trans-isomer (Diequatorial): The methine proton (

    
    -OAc) is axial.[1] It appears as a broad multiplet (tt) at roughly 
    
    
    
    4.6-4.7 ppm with large coupling constants (
    
    
    Hz).[1]
  • Cis-isomer (Axial/Equatorial): The ring flips rapidly, averaging the signals, or presents a narrower multiplet due to smaller

    
     couplings. The chemical shift is typically downfield relative to the trans signal.
    
Category 3: Purification[1]

Q: The cis-isomer isn't crystallizing. A: It is not supposed to. The cis-1,4-diacetate has a lower symmetry and melting point than the trans.[1] It often remains an oil or a low-melting solid.[1] Rely on precipitating the trans isomer out and keeping the cis in the solution.

Mechanistic Logic (Why this works)

The success of this protocol relies on the retention of configuration during acetylation. The carbonyl oxygen of acetic anhydride attacks the iodine-activated alcohol (or the acetyl-iodide intermediate attacks the alcohol). This


-like attack at the carbonyl carbon (not the cyclohexyl carbon) ensures the C-O bond on the ring is never broken.

Therefore:




[1]

The optimization is purely an exercise in separation efficiency , not synthetic manipulation of the chiral center.

Stereochem Trans Trans-Diol (Diequatorial - Stable) Trans_Prod Trans-Diacetate (High MP Solid) Trans->Trans_Prod Acetylation (Retention) Cis Cis-Diol (Axial/Equatorial) Cis_Prod Cis-Diacetate (Liquid/Low MP) Cis->Cis_Prod Acetylation (Retention)

Figure 2: Stereochemical retention pathways.[1] Note that the reaction does not interconvert the isomers.

References

  • Iodine Catalysis: Phukan, P. (2004).[1] "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions."[1] Tetrahedron Letters, 45(24), 4785-4787.

  • Stereochemical Data: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive text on cyclohexane conformational analysis).

  • Physical Properties: "1,4-Cyclohexanediol (cis- and trans- mixture)."[1][3][4] PubChem Compound Summary.

  • Separation Strategies: K. Naemura et al. (1994).[1] "Lipase-catalyzed enantioselective acylation of alcohols." Journal of the Chemical Society, Perkin Transactions 1. (Relevant for enzymatic alternatives).

Sources

Technical Support Center: Stereoselective Synthesis of cis-1,4-Diacetoxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of cis-1,4-diacetoxycyclohexane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is to deliver practical, field-proven insights grounded in scientific principles to help you optimize your reaction conditions and achieve high cis-selectivity.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the two-step process of hydroquinone diacetate preparation followed by catalytic hydrogenation.

Issue 1: Low Overall Yield of 1,4-Diacetoxycyclohexane

Q: My overall yield of 1,4-diacetoxycyclohexane is consistently low. What are the potential causes and how can I improve it?

A: Low overall yield can stem from inefficiencies in either the acetylation of hydroquinone or the subsequent hydrogenation step. Let's break down the potential issues:

  • Incomplete Acetylation of Hydroquinone: The initial step of forming hydroquinone diacetate is crucial. Incomplete conversion of hydroquinone will lead to a lower starting concentration for the hydrogenation, and the presence of unreacted hydroquinone can potentially interfere with the catalyst in the next step.

    • Troubleshooting:

      • Reagent Quality: Ensure you are using high-purity hydroquinone and freshly distilled acetic anhydride. The use of commercial-grade acetic anhydride can sometimes result in lower yields[1].

      • Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is typically used to accelerate the reaction. Ensure the appropriate amount is added.

      • Reaction Conditions: The acetylation of hydroquinone with acetic anhydride is an exothermic reaction. While it proceeds rapidly, ensuring the complete dissolution of hydroquinone is key to driving the reaction to completion[1][2]. Gentle warming might be necessary if the reaction does not initiate spontaneously, but be cautious of overheating which can lead to side reactions.

      • Work-up: Ensure the product is fully precipitated by pouring the reaction mixture into a sufficient volume of ice water. Thoroughly wash the collected solid with water to remove any remaining acetic acid or anhydride.

  • Inefficient Hydrogenation: The catalytic hydrogenation of hydroquinone diacetate is the stereochemistry-determining step. Low yields here can be due to catalyst deactivation, suboptimal reaction conditions, or side reactions.

    • Troubleshooting:

      • Catalyst Activity: The choice and activity of your catalyst are paramount. Common catalysts for this transformation include Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) based catalysts, often on a carbon support. Ensure your catalyst is not expired or deactivated.

      • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. The optimal pressure will depend on the specific catalyst and substrate concentration.

      • Reaction Temperature and Time: These parameters are interdependent. Lower temperatures may require longer reaction times. It's crucial to monitor the reaction progress to determine the optimal endpoint.

      • Solvent Choice: The solvent can significantly impact the reaction rate and selectivity. Protic solvents like isopropanol have been shown to be effective for the hydrogenation of hydroquinone derivatives[3].

Issue 2: Poor Stereoselectivity (Low cis to trans Isomer Ratio)

Q: I am obtaining a mixture of cis and trans isomers with a low cis ratio. How can I improve the stereoselectivity of the hydrogenation reaction?

A: Achieving high cis-selectivity is the primary challenge in this synthesis. The formation of the cis isomer is kinetically favored in the catalytic hydrogenation of the aromatic ring, as both hydrogen atoms are delivered from the catalyst surface to the same face of the planar ring. However, several factors can lead to the formation of the thermodynamically more stable trans isomer.

  • Mechanism of Stereoselective Hydrogenation: The stereochemical outcome of the hydrogenation of the aromatic ring is determined by the mode of adsorption of the substrate onto the catalyst surface. For hydroquinone diacetate, the molecule adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst to one face of the aromatic ring, leading to the cis product. The formation of the trans isomer can occur through isomerization of the cis product or through a different hydrogenation pathway.

  • Troubleshooting Strategies to Enhance cis-Selectivity:

    • Catalyst Selection: The choice of catalyst is the most critical factor influencing stereoselectivity.

      • Ruthenium and Rhodium Catalysts: Bimetallic catalysts such as Ru-Rh on activated carbon (Ru-Rh/AC) have been reported to exhibit high selectivity for the hydrogenation of hydroquinone to 1,4-cyclohexanediol, which is a direct precursor to the target molecule[3]. The synergy between the two metals can promote the desired stereochemical outcome.

      • Rhodium on Carbon (Rh/C): Rhodium catalysts are known for their effectiveness in aromatic ring hydrogenation and can provide good cis-selectivity.

      • Catalyst Support: The nature of the catalyst support can also influence the stereoselectivity.

    • Solvent Effects: The solvent plays a crucial role in modulating the interaction between the substrate and the catalyst surface.

      • Protic vs. Aprotic Solvents: Protic solvents like isopropanol are often preferred as they can influence the orientation of the substrate on the catalyst surface, favoring the formation of the cis isomer[3].

      • Solvent Polarity: The polarity of the solvent can affect the solubility of the substrate and the intermediates, thereby influencing the reaction pathway.

    • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable trans isomer. Therefore, running the reaction at lower temperatures, even if it requires a longer reaction time, can significantly improve the cis to trans ratio.

    • Hydrogen Pressure: While sufficient hydrogen pressure is necessary for the reaction to proceed, excessively high pressures might in some cases lead to over-reduction or isomerization. It is advisable to optimize the hydrogen pressure for your specific catalyst and reaction setup.

ParameterRecommendation for High cis-SelectivityRationale
Catalyst Ru-Rh/AC, Rh/CThese catalysts have shown high selectivity in the hydrogenation of hydroquinone derivatives.
Solvent IsopropanolProtic solvents can favorably influence the substrate's orientation on the catalyst surface.[3]
Temperature Lower temperatures (e.g., 80°C)Minimizes the formation of the thermodynamically favored trans isomer.[3]
Pressure Optimized for the specific catalystEnsure complete reduction without promoting side reactions.
Issue 3: Difficulty in Separating cis and trans Isomers

Q: I have a mixture of cis and trans-1,4-diacetoxycyclohexane. What are the most effective methods for their separation?

A: The separation of cis and trans diastereomers can be challenging due to their similar physical properties. However, several techniques can be employed:

  • Fractional Crystallization: This is often the most practical method for large-scale separations. The two isomers may have different solubilities in a particular solvent system, allowing for the selective crystallization of one isomer. This process may need to be repeated to achieve high purity. A patent describes a process for separating trans-cyclohexanediamine from a mixture by converting them to their dihydrochlorides in methanol, suggesting that derivatization followed by crystallization can be an effective strategy[4]. While this is for a different cyclohexane derivative, the principle can be adapted.

  • Chromatography: For smaller-scale separations or for analytical purposes, chromatographic techniques are very effective.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating geometric isomers. Chiral columns can sometimes be effective in separating diastereomers[5].

    • Column Chromatography: Traditional silica gel column chromatography can also be used, although finding a suitable eluent system that provides good resolution might require some optimization.

  • Analytical Determination of Isomer Ratio: It is crucial to have a reliable method to determine the cis/trans ratio to assess the success of your synthesis and purification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be different for the two isomers due to their different spatial arrangements. For example, in the cis isomer, one acetate group is axial and the other is equatorial in the most stable chair conformation, while in the trans isomer, both can be equatorial, leading to distinct NMR spectra[6].

    • Gas Chromatography (GC): GC can also be used to separate and quantify the isomers, provided they are sufficiently volatile and thermally stable.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and practical laboratory synthesis involves a two-step process:

  • Acetylation of Hydroquinone: Hydroquinone is first acetylated using acetic anhydride, typically with an acid catalyst like sulfuric acid, to form hydroquinone diacetate[1][2].

  • Catalytic Hydrogenation: The resulting hydroquinone diacetate is then subjected to catalytic hydrogenation to reduce the aromatic ring. This step is stereoselective, and by carefully choosing the catalyst and reaction conditions, the formation of the cis isomer can be favored.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Hydrogenation Hydroquinone Hydroquinone HydroquinoneDiacetate Hydroquinone Diacetate Hydroquinone->HydroquinoneDiacetate Acetylation AceticAnhydride Acetic Anhydride (H₂SO₄ catalyst) AceticAnhydride->HydroquinoneDiacetate cis_Diacetate This compound HydroquinoneDiacetate->cis_Diacetate Stereoselective Hydrogenation trans_Diacetate trans-1,4-Diacetoxycyclohexane HydroquinoneDiacetate->trans_Diacetate Side Product Hydrogen H₂ Hydrogen->cis_Diacetate Catalyst Catalyst (e.g., Ru-Rh/AC) Catalyst->cis_Diacetate

Caption: Synthetic workflow for this compound.

Q2: Why is the cis isomer the kinetically favored product in the hydrogenation of hydroquinone diacetate?

A2: The stereochemical outcome of catalytic hydrogenation of a planar aromatic ring is generally governed by the delivery of hydrogen atoms from the catalyst surface. The aromatic substrate adsorbs onto the catalyst surface, and then hydrogen atoms are added to the same face of the ring in a stepwise manner. This "syn" addition of hydrogen results in the formation of the cis isomer as the initial product. The formation of the trans isomer typically requires either a different reaction mechanism or isomerization of the initially formed cis product, which is a higher energy process, making the cis isomer the kinetically favored product.

Q3: What is the thermodynamic stability of cis- vs. trans-1,4-diacetoxycyclohexane?

A3: In a 1,4-disubstituted cyclohexane, the trans isomer is generally more stable than the cis isomer. This is because in the most stable chair conformation of the trans isomer, both bulky substituent groups can occupy equatorial positions, which minimizes steric strain (1,3-diaxial interactions). In the cis isomer, one substituent must occupy an axial position, leading to greater steric hindrance and therefore higher energy[6]. This is why reaction conditions that allow for equilibration (e.g., higher temperatures) can lead to an increased proportion of the trans isomer.

Chair_Conformations cluster_cis This compound cluster_trans trans-1,4-Diacetoxycyclohexane cis_chair One axial, one equatorial substituent (Higher energy) trans_chair Both equatorial substituents (Lower energy - more stable) Thermodynamic_Stability Thermodynamic Stability cluster_trans cluster_trans Thermodynamic_Stability->cluster_trans Favored cluster_cis cluster_cis Thermodynamic_Stability->cluster_cis Disfavored

Caption: Thermodynamic stability of cis and trans isomers.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Hydroquinone Diacetate

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.455 (1955); Vol. 28, p.68 (1948)[1].

Materials:

  • Hydroquinone (110 g, 1.0 mole)

  • Acetic anhydride (206 g, 2.02 moles)

  • Concentrated sulfuric acid (1 drop)

  • Crushed ice

  • Deionized water

Procedure:

  • In a 1 L Erlenmeyer flask, combine hydroquinone and acetic anhydride.

  • Carefully add one drop of concentrated sulfuric acid to the mixture while stirring gently. The reaction is exothermic, and the hydroquinone will dissolve.

  • After the initial exothermic reaction subsides (approximately 5 minutes), pour the clear solution onto about 800 mL of crushed ice with stirring.

  • A white crystalline solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with approximately 1 L of cold deionized water to remove any residual acid and acetic anhydride.

  • Press the solid on the filter to remove as much water as possible.

  • Dry the product to a constant weight, preferably in a vacuum desiccator over a suitable drying agent. The expected yield is 186–190 g (96–98%) of nearly pure hydroquinone diacetate.

Protocol 2: Catalytic Hydrogenation of Hydroquinone Diacetate for High cis-Selectivity

This protocol is a generalized procedure based on principles for stereoselective hydrogenation. Optimization of specific parameters may be required based on your equipment and catalyst batch.

Materials:

  • Hydroquinone diacetate (e.g., 19.4 g, 0.1 mole)

  • 5% Ru-Rh/Activated Carbon catalyst (catalyst loading to be optimized, e.g., 5-10 mol%)

  • Isopropanol (solvent)

  • Hydrogen gas

Procedure:

  • To a high-pressure reactor (autoclave), add hydroquinone diacetate and the Ru-Rh/AC catalyst.

  • Add a sufficient amount of isopropanol to dissolve the hydroquinone diacetate and create a slurry with the catalyst.

  • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa)[3].

  • Begin stirring and heat the reactor to the desired temperature (e.g., 80°C)[3].

  • Monitor the reaction progress by taking aliquots (if possible with your setup) and analyzing them by GC or NMR to determine the conversion of the starting material and the cis/trans isomer ratio.

  • Once the reaction is complete (no more hydrogen uptake or starting material is consumed), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled after appropriate washing and drying.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product mixture of cis- and trans-1,4-diacetoxycyclohexane.

  • Purify the product, if necessary, by fractional crystallization or chromatography to isolate the cis isomer.

References

  • Shinisha, C. B., & Sunoj, R. B. (2009). On the origins of kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides. Organic Letters, 11(15), 3242–3245. [Link]

  • Stereoelectronics. (2021). 1,4-Dimethylcyclohexane. University of Bath. [Link]

  • Corcoran, P. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
  • Gao, F., et al. (2015). Selective hydrogenation of hydroquinone to 1, 4-cyclohexanediol over Ru-Rh/AC catalyst. Reaction Kinetics, Mechanisms and Catalysis, 116(1), 131-142. [Link]

  • Prichard, W. W. (1948). Hydroquinone Diacetate. Organic Syntheses, 28, 68. [Link]

  • Al-Abas, K., Salih, O. A., & Al-Abbasy, O. Y. (2024). Isolation, Purification, and Characterization of Pecan Nut Lipase and Studying its Affinity towards Pomegranate Extracts and 1, 4- Diacetoxybenzene. ResearchGate. [Link]

  • Kvalnes, D. E. (1934). 2-p-ACETYLPHENYLHYDROQUINONE. Organic Syntheses, 14, 8. [Link]

  • Determining cis/trans on cyclohexanes. (2015, April 5). YouTube. [Link]

  • Ho, G.-J., & Mathre, D. J. (1998). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Topics in Stereochemistry, 21, 247-306. [Link]

  • Cis/trans ratio as a function of conversion for the three isomers. (n.d.). ResearchGate. [Link]

  • Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. (2013, October 28). YouTube. [Link]

  • Separation of cis/trans isomers. (2014, February 22). Chromatography Forum. [Link]

  • Kelly, G., et al. (2018). Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone. Catalysts, 8(1), 29. [Link]

  • Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Stereoselection in Rh-Catalyzed Asymmetric Hydrogenation: A General Approach for Predicting the Sense of Enantioselectivity. Accounts of Chemical Research, 37(9), 633-640. [Link]

  • Zefirov, N. S., & Gurvich, L. G. (1966). Conformational analysis of trans-1,4-dihalocyclohexanes. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 15(11), 1993-1995. [Link]

  • Zhang, X., et al. (2019). A novel Pt/C‐catalyzed transfer hydrogenation reaction of p‐benzoquinone to produce p‐hydroquinone using cyclohexanone as an unexpectedly effective hydrogen source. Applied Organometallic Chemistry, 33(10), e5151. [Link]

  • Wang, D., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. International Journal of Molecular Sciences, 23(23), 15064. [Link]

  • Horváth, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3362. [Link]

  • Zhang, L., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 519-523. [Link]

  • Rieche, A., & Hilgetag, G. (1964). U.S. Patent No. 3,153,092. Washington, DC: U.S.
  • Muetterties, E. L., & Hirsekorn, F. J. (1974). Reduction/Hydrogenation of Aromatic Rings. Journal of the American Chemical Society, 96(12), 4063-4064. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71006, Hydroquinone diacetate. Retrieved February 4, 2026 from [Link].

  • Al-Sabagh, A. M., et al. (2016). Highly Selective Hydrogenation of Tetralin to cis‐Decalin Using Ru Catalyst. Energy & Fuels, 30(11), 9193-9201. [Link]

  • Ibrahim, A. A., et al. (2025). Reaction mechanism for the formation of hydroquinone diacetate on. ResearchGate. [Link]

  • Leah4sci. (2018, October 1). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. [Link]

  • Anslyn, E. V., et al. (2021). Quantifying Cis- and Trans-Alkenes. Angewandte Chemie International Edition, 60(27), 14769-14773. [Link]

  • Glorius, F., et al. (2021). Total synthesis of natural products based on hydrogenation of aromatic rings. Beilstein Journal of Organic Chemistry, 17, 1-28. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11162, 1,4-Cyclohexanediol. Retrieved February 4, 2026 from [Link].

Sources

Technical Support Center: Purification of cis-1,4-Diacetoxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of cis-1,4-diacetoxycyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the removal of the common byproduct, acetic acid. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target compound.

Core Principles of Purification

The successful removal of acetic acid from this compound hinges on the differential physical and chemical properties of the two molecules. Acetic acid, a carboxylic acid, is highly polar and readily deprotonated in the presence of a base to form a water-soluble salt. In contrast, this compound is a diester with lower polarity and is insoluble in water. These differences allow for effective separation through techniques such as liquid-liquid extraction.

PropertyThis compoundAcetic AcidRationale for Separation
Molecular Weight 198.22 g/mol 60.05 g/mol Significant difference in mass.
Boiling Point Estimated >200 °C118 °CA substantial difference allows for separation by distillation, though the high boiling point of the diester may require vacuum distillation to prevent decomposition.
Solubility in Water LowHighThis is the primary basis for separation by liquid-liquid extraction.
Acidity (pKa) Not applicable~4.76The acidic nature of acetic acid allows for its conversion to a salt, dramatically increasing its water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is the most effective method for removing bulk acetic acid from my crude this compound sample?

Answer: The most robust and widely applicable method for the removal of significant quantities of acetic acid is liquid-liquid extraction using a mild aqueous base .

Causality of Experimental Choices:

This technique exploits the acidic nature of the acetic acid byproduct. By washing the organic solution containing your product with a basic aqueous solution (like sodium bicarbonate), the acetic acid is deprotonated to form sodium acetate. This salt is highly soluble in the aqueous phase and is thus extracted from the organic layer, leaving the desired diester behind.

Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). A typical concentration is 5-10% w/v.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and invert it gently several times, periodically venting to release any pressure buildup from carbon dioxide evolution. Caution: Vigorous shaking can lead to the formation of emulsions.

  • Separation: Allow the layers to separate fully. The top layer will be the organic phase (assuming a solvent less dense than water), and the bottom will be the aqueous phase containing the sodium acetate.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution (steps 2-5) until no further gas evolution is observed upon addition of the basic solution. This indicates that all the acetic acid has been neutralized.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.

FAQ 2: I've performed the basic wash, but I suspect there might be residual acetic acid or other impurities. What is the next step for achieving higher purity?

Answer: For achieving high purity, especially for applications in drug development, column chromatography is the recommended subsequent purification step.

Expertise & Experience Insights:

Silica gel column chromatography separates compounds based on their polarity. Since this compound is less polar than any residual acetic acid or potential diol hydrolysis byproducts, it will elute from the column faster.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the partially purified this compound in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions for the presence of your product using a suitable technique, such as Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

FAQ 3: Can I use distillation to purify this compound?

Answer: Yes, vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities.

Trustworthiness and Self-Validating System:

The significant difference in boiling points between acetic acid (118 °C) and the estimated boiling point of this compound (>200 °C) suggests that simple distillation could remove the acetic acid. However, due to the high boiling point of the diester, heating to this temperature at atmospheric pressure could lead to decomposition. Therefore, vacuum distillation is recommended to lower the boiling point and mitigate the risk of thermal degradation.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Sample Placement: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the different fractions as they distill at their respective boiling points under the applied vacuum. The first fraction will likely be enriched in any remaining volatile impurities, including acetic acid. The main fraction will be the purified this compound.

  • Monitoring: Monitor the temperature of the vapor throughout the distillation process. A stable boiling point indicates the collection of a pure compound.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Emulsion formation during liquid-liquid extraction. Vigorous shaking of the separatory funnel.Gently invert the funnel for mixing instead of vigorous shaking. To break up an existing emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.
Low recovery of the product after basic wash. Potential hydrolysis of the ester under basic conditions.Use a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide. Minimize the contact time between the organic layer and the aqueous base. Perform the extraction at a lower temperature (e.g., in an ice bath).
Product still contains acidic impurities after extraction. Incomplete neutralization of acetic acid.Perform multiple washes with the basic solution. Monitor the pH of the aqueous layer after each wash to ensure it remains basic.
Product co-elutes with an impurity during column chromatography. The polarity of the eluting solvent is too high or too low.Optimize the solvent system using TLC before running the column. A good separation on TLC will generally translate to a good separation on the column.
Product appears to be decomposing on the chromatography column. The silica gel is too acidic.Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine in the eluent.

Visualizing the Purification Workflow

To provide a clear overview of the primary purification strategy, the following workflow diagram illustrates the key steps and decision points.

PurificationWorkflow cluster_start Initial State cluster_extraction Liquid-Liquid Extraction cluster_analysis Purity Assessment cluster_chromatography Chromatography (Optional) Crude Crude this compound (with Acetic Acid) Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Wash with aq. NaHCO3 Dissolve->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer Separate->Dry Concentrate Concentrate Dry->Concentrate PurityCheck Check Purity (TLC, NMR) Concentrate->PurityCheck Column Column Chromatography PurityCheck->Column Further Purification Needed PureProduct Pure Product PurityCheck->PureProduct Purity Sufficient Column->PureProduct

Caption: Workflow for the purification of this compound.

References

  • General procedures for the purification of Esters. LookChem. Available at: [Link]

  • How to remove acetic acid from an ester? ResearchGate. Available at: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

  • Acetic acid. Wikipedia. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

Troubleshooting low yields in cis-1,4-Diacetoxycyclohexane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in cis-1,4-Diacetoxycyclohexane Reactions Ticket ID: #CHX-14-CIS-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Low yields in the synthesis of This compound are rarely due to a failure of the acetylation reaction itself. Instead, they are almost exclusively caused by stereochemical drift toward the thermodynamically stable trans-isomer or purification losses resulting from the high solubility of the cis-isomer compared to the trans-isomer.

This guide treats your synthesis as a system. We will diagnose whether your yield loss is Chemical (incomplete reaction), Stereochemical (isomerization), or Physical (isolation failure).

Module 1: The Stereochemistry Trap (Root Cause Analysis)

The Thermodynamic Reality

Before troubleshooting reagents, you must understand the conformational landscape. The 1,4-disubstituted cyclohexane system is governed by the energy difference between the cis and trans isomers.[1]

  • Trans-1,4-diacetoxycyclohexane: Both substituents can occupy equatorial positions in the chair conformation.[1][2] This is the thermodynamically stable state.

  • This compound: One substituent is axial and the other is equatorial .[2] To relieve the 1,3-diaxial strain caused by the axial acetoxy group, the molecule often adopts a twist-boat conformation or a distorted chair. This higher energy state makes the cis-isomer susceptible to isomerization under acidic/thermal stress and harder to crystallize.

Diagnostic Question: Are you synthesizing the diol via hydrogenation, or acetylating a commercial diol?

Visualizing the Yield Loss Pathway

The following diagram illustrates where "yield" is actually lost—often converted into the unwanted trans-isomer.

ReactionPathways HQ Hydroquinone (Starting Material) H2_Step Hydrogenation (Catalytic Step) HQ->H2_Step Cis_Diol cis-1,4-Cyclohexanediol (Kinetic Product) H2_Step->Cis_Diol Rh/Al2O3 (Favors Cis) Trans_Diol trans-1,4-Cyclohexanediol (Thermodynamic Product) H2_Step->Trans_Diol Pd/C or Heat (Favors Trans) Cis_Diol->Trans_Diol Isomerization (Acid/Heat) Ac_Step Acetylation (Ac2O / Base) Cis_Diol->Ac_Step Trans_Diol->Ac_Step Cis_Prod This compound (TARGET) Ac_Step->Cis_Prod Retention of Configuration Trans_Prod trans-1,4-Diacetoxycyclohexane (Impurity) Ac_Step->Trans_Prod Retention of Configuration

Figure 1: Stereochemical pathways showing how catalyst choice and isomerization conditions divert yield away from the target cis-isomer.

Module 2: Troubleshooting Guide & FAQs

Scenario A: "I am acetylating pure cis-1,4-cyclohexanediol but getting low yields."

Issue: If your starting material is pure cis-diol, low yield usually stems from hydrolysis of the anhydride or isolation issues , not lack of reactivity.

Q1: What acetylation conditions are you using?

  • Incorrect Approach:[3] Refluxing in Acetic Acid/H2SO4. Strong acid and heat can promote isomerization to the trans-isomer via an oxonium ion intermediate.

  • Correct Protocol: Use Acetic Anhydride (Ac2O) and Pyridine (or DMAP/Et3N) in Dichloromethane (DCM) at 0°C to Room Temperature. Basic conditions prevent acid-catalyzed isomerization.

Q2: How are you isolating the product?

  • The Trap: The cis-diacetate is an oil or low-melting solid (approx mp ~35-40°C depending on purity), whereas the trans-diacetate is a higher melting solid (mp ~102-104°C).

  • Yield Loss: If you try to recrystallize the cis-isomer, it often stays in the mother liquor (oil) while any trans impurity crystallizes out.

  • Solution: Do not rely on crystallization for yield calculation. Perform a quantitative extraction (DCM/Water) and remove solvent under high vacuum. Use High-Vacuum Distillation for purification if it remains an oil.

Scenario B: "I am hydrogenating hydroquinone (or diacetoxybenzene) and getting a mixture."

Issue: The hydrogenation step determines the stereochemistry. You cannot "fix" the ratio easily after acetylation.

Q3: Which catalyst are you using?

  • Palladium (Pd/C): Often favors the trans-isomer or gives a near 1:1 mixture due to rapid equilibration of the intermediate on the catalyst surface.

  • Rhodium (Rh/Al2O3) or Ruthenium (RuO2): These are superior for cis-selectivity. Rhodium on Alumina operates under kinetic control, often achieving cis:trans ratios of 3:1 or better.

Q4: What is your solvent system?

  • Insight: Hydrogenation in acetic acid often enhances cis-selectivity compared to alcohols.

Module 3: Optimized Experimental Protocols

Protocol 1: High-Fidelity Acetylation (Preserving cis-Stereochemistry)

Use this if you already have cis-1,4-cyclohexanediol.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and N2 inlet.

  • Reagents:

    • cis-1,4-Cyclohexanediol (10 mmol, 1.16 g)

    • Acetic Anhydride (25 mmol, 2.55 g, 2.4 mL) - Excess ensures complete conversion.

    • Pyridine (30 mmol, 2.4 mL) - Acts as solvent and base.

    • DMAP (0.5 mmol, 61 mg) - Catalyst.

    • DCM (20 mL).

  • Procedure:

    • Dissolve diol, Pyridine, and DMAP in DCM. Cool to 0°C.[3]

    • Add Acetic Anhydride dropwise over 10 mins.

    • Warm to Room Temp (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup (Critical for Yield):

    • Quench with saturated NH4Cl (cold).

    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with 1M HCl (to remove pyridine), then NaHCO3, then Brine.

    • Dry over MgSO4 and concentrate.

  • Result: You should obtain a clear, viscous oil or low-melting solid. Yield >90% .

Protocol 2: Separation of Isomers (If starting from a mixture)

Use this if you synthesized the diol via hydrogenation.

ParameterThis compoundtrans-1,4-Diacetoxycyclohexane
Polarity Higher (More polar)Lower (Less polar)
Solubility High (Soluble in Hexane/EtOAc)Moderate (Less soluble)
Melting Point Low (< 40°C)High (~102-104°C)
TLC (SiO2) Lower RfHigher Rf

Separation Strategy:

  • Crystallization: Dissolve the crude mixture in a minimum amount of hot Hexane/Ethyl Acetate (9:1). Cool slowly to 4°C. The trans-isomer will crystallize out. Filter it off.

  • Mother Liquor: The filtrate contains the enriched cis-isomer .

  • Purification: Concentrate the filtrate. If purity is insufficient, perform Flash Column Chromatography (SiO2).

    • Eluent: Gradient 5% -> 20% EtOAc in Hexane.

    • Order: The trans-isomer elutes first; the cis-isomer elutes second.

Module 4: Process Logic Flowchart

Use this decision tree to identify the specific step causing your yield loss.

TroubleshootingFlow Start Start: Low Yield Observed Check_SM Check Starting Material (cis-Diol Purity) Start->Check_SM Is_SM_Pure Is SM pure cis? Check_SM->Is_SM_Pure Reaction_Cond Check Acetylation Conditions Is_SM_Pure->Reaction_Cond Yes H2_Route Route: Hydrogenation of Hydroquinone Is_SM_Pure->H2_Route No (Synthesis from HQ) Is_Acidic Acidic/High Heat? Reaction_Cond->Is_Acidic Isomerization Cause: Isomerization to Trans Action: Switch to Ac2O/Pyridine/DMAP Is_Acidic->Isomerization Yes Workup Check Workup/Isolation Is_Acidic->Workup No Is_Cryst Attempting Recrystallization? Workup->Is_Cryst Loss_ML Cause: Product lost in Mother Liquor Action: Use Column Chromatography Is_Cryst->Loss_ML Yes Cat_Check Catalyst Used? H2_Route->Cat_Check Cat_Check->Workup Rh/Ru Wrong_Cat Cause: Pd/C favors Trans Action: Switch to Rh/Al2O3 Cat_Check->Wrong_Cat Pd/C

Figure 2: Troubleshooting logic flow to isolate the cause of low yield.

References

  • Organic Syntheses Procedure (Hydroquinone Diacetate)

    • Chattaway, F. D. "Hydroquinone, diacetate." Organic Syntheses, Coll.[4][5] Vol. 4, p.19; Vol. 33, p.19.

    • (Note: This describes the precursor synthesis; principles of acetylation apply).

  • Stereoselective Hydrogenation

    • Nishimura, S., et al. "Hydrogenation of Hydroquinone and Its Derivatives." Bulletin of the Chemical Society of Japan.
  • Conformational Analysis of 1,4-Derivatives

    • Eliel, E. L. "Conformational Analysis of Cyclohexane Derivatives." Stereochemistry of Organic Compounds. (Standard Reference Text).
  • Enzymatic Routes (Alternative High Yield)

    • Gotor, V. "Lipase-catalyzed desymmetrization of diols." Journal of Organic Chemistry.

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for Acetic Anhydride, Pyridine, and DCM before handling.

Sources

Validation & Comparative

Spectroscopic Differentiation of cis- and trans-1,4-Diacetoxycyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and materials science, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, physical properties, and ultimately, a product's success. For cyclic systems like substituted cyclohexanes, the spatial arrangement of functional groups gives rise to cis and trans isomers, which, despite having the same chemical formula, can exhibit profoundly different behaviors. This guide provides an in-depth comparison of the primary spectroscopic techniques used to unambiguously differentiate between cis- and trans-1,4-diacetoxycyclohexane, grounded in the fundamental principles of conformational analysis.

The Conformational Imperative: Why Stereochemistry Dictates the Spectrum

The key to differentiating these isomers lies in understanding their preferred three-dimensional structures. The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).

  • trans-1,4-Diacetoxycyclohexane : The most stable conformation for the trans isomer places both bulky acetoxy groups in the diequatorial position. This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if the groups were axial. The molecule is conformationally locked and highly symmetric.

  • cis-1,4-Diacetoxycyclohexane : The cis isomer is fundamentally different. To maintain the cis relationship, one acetoxy group must be axial while the other is equatorial (axial/equatorial). This molecule is not locked; it undergoes a rapid "ring flip" at room temperature, converting one chair form into another. In this process, the axial group becomes equatorial, and the equatorial group becomes axial. These two conformers are energetically identical and exist in a 50:50 equilibrium.

This stark difference in conformational stability and symmetry is the primary driver of the distinct signatures observed in their respective spectra.

G cluster_trans trans-1,4-Diacetoxycyclohexane cluster_cis This compound trans_chair Diequatorial (Stable) trans_note Conformationally Locked Higher Symmetry cis_chair1 Axial/Equatorial cis_chair2 Equatorial/Axial cis_chair1->cis_chair2 cis_note Rapid Equilibrium Lower Symmetry title Conformational Profiles of Isomers

Caption: Conformational differences between trans and cis isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for this differentiation. The chemical shift (δ) and spin-spin coupling (J) of the methine protons (the CH attached to the acetoxy group) are highly sensitive to their axial or equatorial orientation.

Causality Behind the Spectra:

  • Chemical Shift: Equatorial protons are generally deshielded compared to their axial counterparts and thus appear at a higher chemical shift (further downfield). This is because axial protons are shielded by the electron clouds of the C-C bonds in a gamma-gauche relationship.

  • Coupling Constants: The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. Axial-axial couplings (³J_ax,ax) are typically large (8-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are much smaller (2-5 Hz).

Expected Spectral Features:

  • trans Isomer (Diequatorial):

    • Methine Proton (H-1/H-4): Each methine proton is axial. It is coupled to two adjacent axial protons and two adjacent equatorial protons. This results in a complex multiplet, often appearing as a "triplet of triplets," that is characteristically broad due to the large axial-axial couplings.

  • cis Isomer (Axial/Equatorial Equilibrium):

    • Methine Proton (H-1/H-4): Due to the rapid ring flip, the NMR spectrometer observes a time-averaged signal. The proton is 50% of the time axial and 50% of the time equatorial. The resulting signal will be a multiplet with coupling constants that are the average of the individual conformers. This leads to a signal that is significantly narrower than the methine signal of the trans isomer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, primarily based on the principle of molecular symmetry and the gamma-gauche effect.

Causality Behind the Spectra:

  • Symmetry: Chemically equivalent carbons will produce a single signal. The higher symmetry of the trans isomer means it will have fewer unique carbon environments than the less symmetric cis isomer.

  • Gamma-Gauche Effect: A substituent in an axial position will shield the carbons at the gamma position (two carbons away), causing an upfield shift (lower ppm value) for those carbons compared to a conformation where the substituent is equatorial.[1]

Expected Spectral Features:

  • trans Isomer (Diequatorial):

    • Due to the high symmetry (a C₂ axis and a plane of symmetry), we expect only three distinct carbon signals:

      • The methine carbon (C-1/C-4).

      • The methylene carbons (C-2/C-3/C-5/C-6).

      • The acetate carbons (carbonyl and methyl).

  • cis Isomer (Axial/Equatorial):

    • The symmetry is lower. At room temperature, due to rapid ring flipping, we still see an averaged spectrum. However, the carbons are not all equivalent as in the trans case. We expect five signals from the cyclohexane ring and acetate groups:

      • Methine carbon (C-1/C-4).

      • Methylene carbons adjacent to the equatorial group (C-2/C-6).

      • Methylene carbons adjacent to the axial group (C-3/C-5).

      • Carbonyl carbon of the acetate.

      • Methyl carbon of the acetate.

    • The methylene carbons (C-3/C-5) that are gamma to the axial acetoxy group are expected to be shifted upfield compared to the methylene carbons in the trans isomer.

Infrared (IR) Spectroscopy: A Less Definitive, but Supportive, Tool

While NMR is the definitive technique, IR spectroscopy can provide corroborating evidence. The primary absorptions will be for the C=O stretch of the ester and the C-O single bond stretches.

Expected Spectral Features:

  • C=O Stretch: Both isomers will show a strong absorption band for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹. Subtle differences in this peak's position or shape may arise due to the different steric environments, but they are often too small to be diagnostic on their own.

  • Fingerprint Region (below 1500 cm⁻¹): The C-O stretches and C-C bond vibrations in the fingerprint region will differ between the two isomers due to the overall difference in molecular symmetry and vibrational modes. The spectrum of the more symmetric trans isomer may be simpler (contain fewer peaks) than that of the less symmetric cis isomer. However, peak assignment in this region is complex and typically used for confirmation rather than initial identification.

Summary of Expected Spectroscopic Data

Parameter trans-1,4-Diacetoxycyclohexane This compound Causality
¹H NMR (Methine H) Broad multiplet (large J-couplings)Narrow multiplet (averaged J-couplings)trans: Axial proton with large J_ax,ax. cis: Time-averaged axial/equatorial state.
¹³C NMR Signals 3 signals expected5 signals expectedtrans: Higher molecular symmetry. cis: Lower molecular symmetry.
¹³C Methylene Shift DownfieldUpfield shift for C-3/C-5cis: Gamma-gauche shielding effect from the axial acetoxy group.
IR Spectrum Potentially simpler spectrumPotentially more complex spectrumtrans: Higher symmetry leads to fewer IR-active vibrational modes.

Experimental Protocols

The following are generalized, self-validating protocols for obtaining high-quality spectra for the differentiation of these isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the diacetoxycyclohexane isomer.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Cap the tube and invert several times to ensure a homogeneous solution.

  • Instrument Setup (¹H NMR):

    • Use a spectrometer of at least 400 MHz for good signal dispersion.

    • Shim the instrument to achieve optimal magnetic field homogeneity, validated by a sharp, symmetric TMS signal.

    • Acquire a standard ¹H spectrum with a 90° pulse angle and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio (>50:1).

  • Instrument Setup (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (e.g., 128-1024) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • A relaxation delay (d1) of 2-5 seconds is recommended for quantitative comparison, though not strictly necessary for simple peak counting.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., Mnova, TopSpin).

    • Reference the spectra to the TMS signal.

    • For ¹H NMR, integrate the signals and analyze the multiplicity and coupling constants of the methine proton signal.

    • For ¹³C NMR, count the number of unique signals in the aliphatic region.

G cluster_workflow Spectroscopic Differentiation Workflow cluster_results Decision start Isomer Mixture (cis & trans) nmr Acquire ¹H and ¹³C NMR Spectra start->nmr analysis Analyze Spectra nmr->analysis count_c13 Count ¹³C Signals analysis->count_c13 analyze_h1 Analyze ¹H Methine Signal analysis->analyze_h1 trans_result trans Isomer (3 ¹³C Signals, Broad ¹H Multiplet) count_c13->trans_result 3 Signals cis_result cis Isomer (5 ¹³C Signals, Narrow ¹H Multiplet) count_c13->cis_result 5 Signals analyze_h1->trans_result Broad analyze_h1->cis_result Narrow

Caption: Workflow for spectroscopic differentiation of isomers.

References

  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. (2021). Available at: [Link]

  • Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022). Available at: [Link]

Sources

1H and 13C NMR spectral comparison of 1,4-diacetoxycyclohexane isomers

Comprehensive Guide: H and C NMR Spectral Comparison of 1,4-Diacetoxycyclohexane Isomers

Executive Summary & Strategic Importance

In drug discovery, the 1,4-disubstituted cyclohexane ring is a critical scaffold, often serving as a bioisostere for phenyl rings to improve solubility and metabolic stability (

Distinguishing between cis- and trans-1,4-diacetoxycyclohexane is a classic yet non-trivial problem that relies on understanding conformational dynamics . This guide provides a definitive, data-driven methodology to assign stereochemistry using


Key Differentiator: The assignment rests on the width at half-height (


)

-gauche shielding effect

Theoretical Framework: Conformational Analysis

To interpret the NMR spectra, one must first model the dynamic behavior of the isomers in solution.

The Trans Isomer (Diequatorial Preference)

The trans-1,4-diacetoxycyclohexane exists predominantly in the diequatorial (


)

  • Dominant Conformer: Diequatorial (

    
    ).
    
  • Proton Environment: The methine protons (H1 and H4) are in the axial position.

  • Symmetry:

    
     (Center of inversion).
    
The Cis Isomer (Rapid Averaging)

The cis-1,4-diacetoxycyclohexane exists as an equilibrium between two degenerate chair forms: axial-equatorial (


  • Dominant Conformer: Rapid equilibrium (

    
    ).
    
  • Proton Environment: The methine protons experience a time-averaged environment (50% axial / 50% equatorial).

  • Symmetry:

    
     (Plane of symmetry).
    
Visualization of Conformational Dynamics

Conformationcluster_0Trans-1,4-diacetoxycyclohexanecluster_1This compoundTrans_eeTrans Isomer (Major)Diequatorial (e,e)H1/H4 are AXIALTrans_aaTrans Isomer (Minor)Diaxial (a,a)H1/H4 are EQUATORIALTrans_ee->Trans_aa  Slow/Unfavorable(High Energy Barrier)Cis_aeCis Isomer (Form A)Axial-Equatorial (a,e)Cis_eaCis Isomer (Form B)Equatorial-Axial (e,a)Cis_ae->Cis_ea  Fast Exchange(Degenerate Energy)

Figure 1: Conformational equilibrium of 1,4-diacetoxycyclohexane isomers. The trans isomer is "locked" in the diequatorial form, while the cis isomer rapidly flips, averaging its NMR signals.

Experimental Methodology

To replicate the data discussed below, ensure your experimental setup meets these standards.

Sample Preparation
  • Solvent: CDCl

    
     (Deuterochloroform) is standard.
    
  • Concentration: 10–20 mg per 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm for 
    
    
    H, 77.16 ppm for
    
    
    C).
Acquisition Parameters
  • Field Strength:

    
     300 MHz (400+ MHz recommended for clear multiplet resolution).
    
  • Pulse Sequence: Standard 1D proton and proton-decoupled carbon (

    
    C{
    
    
    H}).
  • Relaxation Delay (D1): Set to

    
     10 seconds for 
    
    
    C to ensure accurate integration of carbonyl carbons if quantitative data is required.

H NMR Spectral Analysis

The proton NMR spectrum provides the most immediate diagnostic evidence through chemical shift and coupling constants (


)
The Methine Proton (H1/H4)

This is the "fingerprint" signal.

FeatureTrans-Isomer (

)
Cis-Isomer (

)
Mechanistic Explanation
H1/H4 Orientation Axial Averaged (50% Ax / 50% Eq)Axial protons are shielded (upfield) relative to equatorial protons.
Chemical Shift (

)
~4.6 – 4.7 ppm ~4.8 – 5.0 ppm The cis signal is deshielded due to 50% equatorial character (

).
Multiplicity Broad Triplet of Triplets (tt) Narrow Quintet / Broad Singlet Defined by Karplus relationship of vicinal couplings.
Coupling (

)
Large

(~11 Hz)Small

(~4 Hz)
Averaged

Hz(

)/2
Trans has distinct large couplings; Cis averages large and small couplings.
Width (

)
> 22 Hz < 15 Hz Sum of all coupling constants.
Diagnostic Protocol: The Rule

If the multiplet structure is unclear due to overlap or low field strength, measure the width at half-height (


)
  • 
     Hz 
    
    
    Trans Isomer
    (Due to two large
    
    
    couplings).
  • 
     Hz 
    
    
    Cis Isomer
    (Due to averaged couplings).
Acetate Methyls
  • Trans: Appears as a sharp singlet.

  • Cis: Appears as a sharp singlet, typically slightly downfield from the trans isomer, but often indistinguishable without a mixture.

C NMR Spectral Analysis

Carbon NMR confirms the assignment through symmetry and steric shielding effects.

The -Gauche Effect

The most reliable indicator in


axial

upfield shifts (shielding)
  • Trans (

    
    ):  Both acetoxy groups are equatorial. No 
    
    
    -gauche shielding.
  • Cis (

    
     average):  The molecule spends 50% of its time with an axial acetoxy group. Significant 
    
    
    -gauche shielding.
Comparative Chemical Shifts
CarbonTrans-Isomer (

ppm)
Cis-Isomer (

ppm)
Difference (

)
C1 / C4 (Methine) ~71.0 ~68.5 Trans is downfield (equatorial OAc).
C2 / C3 / C5 / C6 ~28.0 ~25.5 Cis is upfield (shielded by axial OAc).
C=O (Carbonyl) ~170.5~170.5Not diagnostic.
CH

(Acetate)
~21.0~21.0Not diagnostic.

Decision Logic for Stereochemical Assignment

Use the following flowchart to assign your product's stereochemistry based on acquired spectral data.

DecisionTreeStartAcquire 1H NMR(Focus on H1/H4 Methine ~4.6-5.0 ppm)CheckWidthMeasure Width at Half-Height (W1/2)Start->CheckWidthWideW1/2 > 20 Hz(Broad Multiplet)CheckWidth->WideBroadNarrowW1/2 < 15 Hz(Narrow Multiplet/Quintet)CheckWidth->NarrowNarrowCheckShiftCheck Chemical ShiftWide->CheckShiftNarrow->CheckShiftUpfieldSignal is Upfield(~4.6 ppm)CheckShift->UpfieldFrom WideDownfieldSignal is Downfield(~4.9 ppm)CheckShift->DownfieldFrom NarrowResultTransCONCLUSION:TRANS IsomerUpfield->ResultTransResultCisCONCLUSION:CIS IsomerDownfield->ResultCis

Figure 2: Logic flow for stereochemical assignment using

References

  • Eliel, E. L.; Wilen, S. H.Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.
  • Breitmaier, E.Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd ed.; Wiley: Chichester, 2002.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, 2005. (Standard reference for chemical shift tables and -gauche effects).
  • Schneider, H.-J.; Hoppen, V.

    
    H and 
    
    
    C NMR Shifts." J. Org. Chem.1978 , 43, 3866–3873. Link
  • Abraham, R. J.; Fisher, J.; Loftus, P.Introduction to NMR Spectroscopy; Wiley: Chichester, 1988. (Detailed discussion on measurements in cyclohexanes).

A Senior Scientist's Guide to the Computational Modeling of cis-1,4-Diacetoxycyclohexane Conformers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptively Simple Case of a Symmetrical Cyclohexane

In the realm of medicinal chemistry and drug development, understanding the three-dimensional shape, or conformation, of a molecule is paramount. A molecule's shape dictates its ability to interact with biological targets, influencing everything from efficacy to toxicity. The six-membered cyclohexane ring is a ubiquitous scaffold in pharmaceuticals, and its conformational preferences are a foundational concept in organic chemistry.

This guide focuses on a specific, and illustrative, case: cis-1,4-diacetoxycyclohexane. At first glance, this molecule appears straightforward. However, a rigorous computational analysis reveals important nuances and provides an excellent platform for comparing different modeling techniques. For researchers and drug development professionals, mastering these computational workflows is essential for accurately predicting molecular behavior and designing next-generation therapeutics.

The core question in the conformational analysis of substituted cyclohexanes is the energetic preference for substituents to occupy either an axial or equatorial position on the chair-like ring.[1] For this compound, the stereochemistry dictates that in the most stable chair conformation, one acetoxy group must be axial while the other is equatorial.[2][3] A "ring-flip" will interchange these positions. Since the substituents are identical, these two flipped conformations are energetically identical, or degenerate.[2][3] Therefore, any robust computational method should predict a relative energy difference (ΔE) of 0.0 kcal/mol between them. This known outcome makes it a perfect system for validating and comparing the accuracy of different computational approaches.

The Causality Behind Method Selection: From Quick Scans to Quantum Precision

The choice of a computational method is always a trade-off between speed and accuracy. In a drug discovery pipeline, one might start with rapid, less accurate methods for initial screening of thousands of compounds and progress to more computationally expensive, high-accuracy methods for a select few lead candidates.

  • Molecular Mechanics (MM): This is the fastest approach. It treats atoms as balls and bonds as springs, using a set of predefined parameters called a force field (e.g., MMFF94, UFF) to calculate the energy of a given conformation.[4][5] Its accuracy is entirely dependent on how well the force field has been parameterized for the specific functional groups in the molecule. It is excellent for rapid conformational searching but can be less reliable for calculating precise energy differences.

  • Quantum Mechanics (QM): These methods solve approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule from first principles.[6] They are far more accurate but also much slower.

    • Semi-Empirical Methods (e.g., PM7, AM1): These are the fastest QM methods, using some experimental parameters to simplify calculations. They bridge the gap between MM and higher-level QM.

    • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry.[7] DFT calculates the electron density to determine the energy. Its accuracy depends on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP).[8]

    • Ab Initio Methods (e.g., MP2, CCSD(T)): These are highly accurate, theory-based methods that are computationally very demanding.[6] They are often used as a "gold standard" to benchmark other methods.

For our target molecule, we will compare a standard Molecular Mechanics force field against a widely used DFT method to illustrate the practical differences in their predictions.

Experimental Protocol: A Validated Workflow for Conformational Analysis

This protocol outlines a self-validating system for analyzing the conformers of this compound. The expected outcome is a zero-energy difference, allowing for a direct assessment of the chosen computational method's performance.

Step 1: 2D Sketching and 3D Model Generation
  • Action: Draw the 2D structure of this compound using a chemical drawing program (e.g., ChemDraw, MarvinSketch).

  • Causality: A correct 2D representation, clearly defining the cis stereochemistry, is the essential starting point. This ensures the subsequent 3D generation builds the correct stereoisomer.

  • Action: Import the 2D sketch into a molecular modeling suite (e.g., Avogadro, Maestro, Spartan) and generate an initial 3D structure.

  • Causality: The software uses generalized rules of bond lengths and angles to create a plausible, but not yet energetically minimized, 3D conformation. This structure will serve as the input for energy minimization.

Step 2: Conformer Generation and Initial Minimization (Molecular Mechanics)
  • Action: Using a Molecular Mechanics force field (e.g., MMFF94), perform a conformational search to identify low-energy structures.

  • Causality: Even for a cyclohexane, which is dominated by the chair form, other higher-energy conformers like the twist-boat exist.[9] A systematic search ensures that the global energy minimum (the chair) is correctly identified. For cis-1,4-di-tert-butylcyclohexane, a related bulky molecule, both chair and twist-boat conformers have been experimentally observed and computationally studied.[9]

  • Action: From the search results, select the lowest energy chair conformation. This will be designated Conformer A .

  • Causality: This structure represents one of the two degenerate chair forms.

Step 3: Ring Flip and Re-Minimization
  • Action: Manually induce a ring flip on Conformer A to generate its inverted chair conformation. This can often be done by selecting the ring atoms and using a built-in "Invert" or "Flip" command in the modeling software. The new structure is Conformer B .

  • Causality: This action directly generates the other key conformation in the equilibrium.

  • Action: Perform an energy minimization on Conformer B using the same MMFF94 force field.

  • Causality: This step ensures that Conformer B is also a true local energy minimum on the potential energy surface, allowing for a fair energy comparison with Conformer A .

Step 4: High-Level Optimization and Energy Calculation (DFT)
  • Action: Take the MMFF94-optimized geometries of Conformer A and Conformer B and use them as the starting points for a higher-level calculation.

  • Causality: Using a pre-optimized geometry saves significant computational time at the more expensive QM level.

  • Action: Perform a full geometry optimization and frequency calculation on both conformers using Density Functional Theory. A common and reliable level of theory for such organic molecules is B3LYP/6-31G(d) .[8]

  • Causality: The geometry optimization finds the most stable structure at this level of theory. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[6]

Step 5: Data Analysis and Comparison
  • Action: For each level of theory (MM and DFT), calculate the relative energy (ΔE) and relative Gibbs free energy (ΔG) between the two conformers.

  • Causality: Comparing the results from different theoretical levels against the known theoretical value of ΔE = 0.0 kcal/mol provides a direct measure of their accuracy and reliability for this specific chemical system.

Computational Workflow Diagram

G cluster_0 Step 1: Structure Generation cluster_1 Step 2-3: Molecular Mechanics (MM) cluster_2 Step 4: Density Functional Theory (DFT) cluster_3 Step 5: Analysis s1_1 2D Sketch (cis-isomer) s1_2 Initial 3D Model s1_1->s1_2 Import & Build s2_1 Conformational Search (MMFF94) s1_2->s2_1 s2_2 Identify Lowest Energy Chair (Conformer A) s2_1->s2_2 s2_3 Induce Ring Flip (Generate Conformer B) s2_2->s2_3 s2_4 Minimize Conformer A (MMFF94) s2_2->s2_4 s2_5 Minimize Conformer B (MMFF94) s2_3->s2_5 s3_1 Optimize + Freq Conformer A (B3LYP/6-31G(d)) s2_4->s3_1 s3_2 Optimize + Freq Conformer B (B3LYP/6-31G(d)) s2_5->s3_2 s4_1 Calculate ΔE and ΔG s3_1->s4_1 s3_2->s4_1 s4_2 Compare MM vs. DFT vs. Theoretical (ΔE = 0) s4_1->s4_2

Caption: A step-by-step workflow for the comparative conformational analysis.

Data Presentation: Comparing Computational Alternatives

The following table presents hypothetical but realistic data that one might obtain from the protocol described above. This allows for an objective comparison of the performance of different computational methods.

MethodLevel of TheoryConformer A (ax,eq) Energy (Hartree)Conformer B (eq,ax) Energy (Hartree)Relative Energy (ΔE) (kcal/mol)
Molecular Mechanics MMFF94N/A (Relative Energy)N/A (Relative Energy)0.08
Density Functional Theory B3LYP/6-31G(d)-688.123456-688.1234540.001
Ab Initio MP2/cc-pVTZ-685.987654-685.987655-0.0006
Theoretical Value N/AN/AN/A0.0

Note: Energies are presented in Hartrees, the standard unit in quantum chemistry calculations. The key metric for comparison is the relative energy (ΔE) in kcal/mol.

Discussion of Results

As the table illustrates, all tested methods correctly predict that the two chair conformers are virtually identical in energy, consistent with chemical theory.

  • The MMFF94 force field provides a remarkably good result with minimal computational cost. The small non-zero energy difference (0.08 kcal/mol) is a result of minor imperfections in the force field's parameterization and the algorithm's convergence criteria. For high-throughput screening, this level of accuracy is often sufficient.

  • The B3LYP/6-31G(d) calculation yields a result that is practically zero, showcasing the power of DFT for obtaining accurate relative energies. This level of theory provides high confidence in the conformational profile.

  • The high-level MP2/cc-pVTZ calculation, serving as a benchmark, gives a result that is infinitesimally close to zero, confirming the DFT result and our theoretical understanding.

For this compound, the primary takeaway is that even a well-parameterized force field can provide a chemically correct answer. However, for systems with more complex electronic effects or where substituents are not identical, the greater accuracy of DFT would be essential for making trustworthy predictions.

Visualizing the Equilibrium

The conformational equilibrium of this compound involves the interconversion between two identical chair forms. In each form, one acetoxy group is in the sterically unhindered equatorial position, while the other is in the more sterically crowded axial position.

G imgA imgA imgB imgB imgA->imgB Ring Flip lab ΔG = 0.0 kcal/mol p1 p2

Caption: The degenerate chair-chair interconversion of this compound.

Conclusion

The computational modeling of this compound serves as a powerful case study. It demonstrates that while fundamental chemical principles predict two degenerate chair conformers, computational tools allow us to quantify this with high precision. The comparison between Molecular Mechanics and Density Functional Theory validates the use of faster MM methods for initial, high-throughput conformational analysis while reinforcing the superior accuracy of DFT for detailed, reliable energetic predictions. For drug development professionals, the ability to select the appropriate computational tool and execute a rigorous, self-validating workflow is a critical skill for accurately predicting molecular properties and accelerating the discovery process.

References
  • International Journal of Engineering Research & Technology. (n.d.). An Ab-Initio Study on Conformers of Cyclohexane. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved February 4, 2026, from [Link]

  • PubMed. (2021). DFT study on dibenzofuran conversion to cyclohexane and benzene in gas, water and methanol solvents. Retrieved February 4, 2026, from [Link]

  • PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2009). A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane). Retrieved February 4, 2026, from [Link]

  • Repositorio Académico - Universidad de Chile. (n.d.). A DFT Study of the Regioselectivity in Intramolecular Diels-Alder Reactions with Formation of a Tricyclodecane Skeleton. Retrieved February 4, 2026, from [Link]

  • MDPI. (2020). A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones. Retrieved February 4, 2026, from [Link]

  • YouTube. (2022, October 27). Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved February 4, 2026, from [Link]

  • Angelfire. (n.d.). Conformational Analysis of cis-1,4-di-tert-butylcyclohexane. Retrieved February 4, 2026, from [Link]

  • StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved February 4, 2026, from [Link]

  • IJERT. (n.d.). An Ab-Initio Study on Conformers of Cyclohexane. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Acetoxycyclohexene. Retrieved February 4, 2026, from [Link]

  • The Journal of Physical Chemistry. (n.d.). Ab initio conformational analysis of cyclohexane. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2001). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. Retrieved February 4, 2026, from [Link]

  • YouTube. (2017, March 16). Molecular Mechanics - Computational Chemistry 2.2. Retrieved February 4, 2026, from [Link]

  • Henry Rzepa's Blog. (2010, January 28). The conformation of cyclohexane. Retrieved February 4, 2026, from [Link]

  • YouTube. (2015, January 29). Conformational Analysis of Cyclohexane Part 2 Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • YouTube. (2021, January 19). Introduction to Molecular Mechanics Part 1: Stretch, Bend, and Torsion Terms. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Molecular Modeling Is Key to Understanding Supramolecular Resorcinarenyl Capsules, Inclusion Complex Formation and Organic Reactions in Nanoconfined Space. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2012). A DFT Study of the Regioselectivity in Intramolecular Diels-Alder Reactions with Formation of a Tricyclodecane Skeleton. Retrieved February 4, 2026, from [Link]

  • Semantic Scholar. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized -Diketone Derivatives as Potent COX-2 Inh. Retrieved February 4, 2026, from [Link]

  • YouTube. (2020, May 7). Introduction to Cyclohexane Conformations and Molecular Dynamics. Retrieved February 4, 2026, from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for cis-1,4-Diacetoxycyclohexane

[1][2]

Executive Summary & Immediate Action

Do not dispose of cis-1,4-diacetoxycyclohexane down the drain.

This compound is an organic diester. While not classified as acutely toxic (P-listed) under US EPA RCRA regulations, it must be managed as Non-Halogenated Organic Waste . The primary disposal route is high-temperature incineration.

  • Immediate Hazard: Eye/Skin Irritant; Combustible Liquid/Solid (depending on purity/temperature).

  • Waste Stream: Organic Solvents (Non-Halogenated).

  • Compatibility: Incompatible with strong oxidizers and strong bases (risk of rapid hydrolysis and heat generation).

Chemical Characterization & Waste Profile

To ensure safe segregation, you must understand the physicochemical properties that dictate the waste classification.

PropertySpecificationOperational Implication
Chemical Structure Cyclohexane ring w/ 2 acetoxy groupsBreaks down to acetic acid & cyclohexanediol upon hydrolysis.[1][2]
Physical State Liquid or Low-Melting SolidMay require melting or dissolution in solvent for transfer.[1][2]
Flash Point > 60°C (Estimated for diesters)Likely classified as Combustible rather than Flammable, but treat as Flammable (D001) for safety margins.[1][2]
Water Solubility Low / ImmiscibleDo not attempt aqueous disposal; will form a biphasic layer in drains.[1][2]
RCRA Code (US) D001 (Ignitable)If flash point < 60°C or in flammable solvent.[1][2] Otherwise, non-regulated chemical waste (state-dependent).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the chemical to a waste container, ensure it is in a stable state.[3]

  • Quenching (If Reactive Mix): If the diacetoxycyclohexane is part of a reaction mixture containing residual reagents (e.g., acid chlorides, anhydrides), quench carefully with a bicarbonate solution before adding to the organic waste drum to prevent pressure buildup.

  • Phase Separation: If the material is in an aqueous biphasic mixture, separate the organic layer. The aqueous layer must be checked for pH and organics before drain disposal (only if permitted by local EHS); otherwise, collect both as separate waste streams.

Phase 2: Waste Segregation & Packaging

Follow this strict segregation logic to prevent cross-reactivity in the central waste accumulation area.

  • Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Segregation:

    • MUST go into: Non-Halogenated Organic Waste .

    • MUST NOT go into: Halogenated Waste (increases disposal cost), Aqueous Acid/Base Waste (causes hydrolysis).

Phase 3: Labeling & Documentation

Standardized labeling is the primary defense against downstream accidents.

  • Label Text: "Hazardous Waste - Organic Solvents (Non-Halogenated)"[1][2]

  • Constituents: Explicitly list "this compound" and any co-solvents (e.g., "Ethanol", "Ethyl Acetate").

  • Hazard Checkbox: Mark "Irritant" and "Flammable/Combustible".

Operational Decision Logic (Visualized)

The following diagram illustrates the decision matrix for disposing of this compound based on its physical state and purity.

DisposalLogicStartStart: this compound WasteStateCheckCheck Physical StateStart->StateCheckIsSolidSolid / SludgeStateCheck->IsSolidIsLiquidLiquid / SolutionStateCheck->IsLiquidDissolveDissolve in minimal Acetone/Ethanol(Recommended for easy transfer)IsSolid->DissolveIf adhering to glassSolidBinSolid Waste Bin(Double Bagged)IsSolid->SolidBinDry solidNonHaloWasteNon-Halogenated Organic Waste Stream(Preferred Route)Dissolve->NonHaloWasteHalogenCheckContains Halogens?(DCM, Chloroform)IsLiquid->HalogenCheckHaloWasteHalogenated Organic Waste StreamHalogenCheck->HaloWasteYesHalogenCheck->NonHaloWasteNo

Figure 1: Decision tree for segregating diacetoxycyclohexane waste streams. Note that while solid disposal is possible, dissolving in a compatible solvent often ensures safer transfer and incineration.[1][2]

Scientific Rationale & Mechanism

Why Incineration?

We utilize high-temperature incineration as the standard for esters because it ensures complete mineralization.

  • Mechanism: Oxidation.

  • Reaction:

    
    [2]
    
  • Advantage: This method eliminates the possibility of environmental leaching. Landfilling organic esters is discouraged due to their potential to hydrolyze into cyclohexanediol (high BOD - Biological Oxygen Demand) and acetic acid, which can mobilize heavy metals in landfill leachate.

Hydrolysis Risk

In the presence of moisture and extreme pH (often found in "slop" waste drums), this compound undergoes hydrolysis:

12This validates the requirement for strict segregation from inorganic cyanides/sulfides.2

Emergency Procedures

ScenarioImmediate Action
Spill (< 100 mL) Absorb with vermiculite or clay pads.[1][2] Place in a sealed bag labeled "Debris with Organic Esters."
Spill (> 1 L) Evacuate area. Remove ignition sources.[4] Use Type B (Carbon Dioxide/Dry Chemical) fire extinguisher if ignited.
Skin Contact Wash with soap and water for 15 minutes.[1][2] Esters can defat skin; apply moisturizer after washing.
Eye Contact Flush with water for 15 minutes.[1][2][5] Seek medical attention immediately (esters can cause corneal damage).

Regulatory References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines D001 Ignitability and waste coding standards).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (The gold standard for lab waste segregation).

  • PubChem. Compound Summary: 1,4-Diacetoxycyclohexane. (For verification of physical properties and general ester hazards).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.